molecular formula C14H15NO4 B107536 O-Phthalimide-C5-acid CAS No. 4443-26-9

O-Phthalimide-C5-acid

Cat. No.: B107536
CAS No.: 4443-26-9
M. Wt: 261.27 g/mol
InChI Key: QJDSLDWVMCWWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Phthalimide-C5-acid, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDSLDWVMCWWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196173
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4443-26-9
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4443-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimidocapronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALIMIDOCAPRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940CG562FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Phthalimidohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-phthalimidohexanoic acid, a key bifunctional molecule widely utilized in chemical synthesis and drug development. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, particularly its role as a versatile linker in bioconjugation and for the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

6-Phthalimidohexanoic acid, occasionally referred to as O-Phthalimide-C5-acid, is a derivative of 6-aminohexanoic acid. Its structure features a terminal carboxylic acid group and a phthalimide (B116566) group, which serves as a stable protecting group for the primary amine of the hexanoic acid backbone. The phthalimide group is notably non-polar, while the carboxylic acid provides a reactive handle for a variety of chemical modifications.

IUPAC Name: 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid Common Synonyms: N-(5-Carboxypentyl)phthalimide, 6-Phthalimidocaproic acid

The key physicochemical properties of 6-phthalimidohexanoic acid are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 114-117 °C
Solubility Soluble in methanol, ethanol (B145695), and dimethylformamide.
pKa ~4.8 (for the carboxylic acid)(Estimated)

Experimental Protocols

Synthesis of 6-Phthalimidohexanoic Acid

The most common and straightforward synthesis of 6-phthalimidohexanoic acid involves the reaction of 6-aminohexanoic acid with phthalic anhydride (B1165640). The phthalic anhydride reacts with the primary amine of 6-aminohexanoic acid to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to form the stable phthalimide ring.

Materials:

  • 6-Aminohexanoic acid

  • Phthalic anhydride

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 6-aminohexanoic acid (1 equivalent) and phthalic anhydride (1 equivalent).

  • Add a suitable solvent, such as glacial acetic acid, to the flask. The solvent facilitates the reaction and helps to control the temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected by filtration.

  • Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is performed to purify the final product, yielding 6-phthalimidohexanoic acid as a white crystalline solid.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized 6-phthalimidohexanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a triplet corresponding to the methylene (B1212753) group adjacent to the nitrogen of the phthalimide, a triplet for the methylene group alpha to the carboxylic acid, and multiplets for the other methylene groups in the alkyl chain.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, the carboxylic acid carbon (around 174 ppm), and the carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the imide (around 1770 and 1710 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as C-H stretching of the alkyl chain.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development and Research

The bifunctional nature of 6-phthalimidohexanoic acid makes it a valuable building block in several areas of drug development and scientific research.

Linker in Bioconjugation

6-Aminohexanoic acid is widely recognized as a flexible and hydrophobic linker in the construction of various bioconjugates.[1] The phthalimide-protected form, 6-phthalimidohexanoic acid, is a crucial intermediate in these synthetic pathways. The phthalimide group provides robust protection for the amine functionality, allowing for selective modification of the carboxylic acid group. Subsequently, the phthalimide group can be removed under mild conditions (e.g., using hydrazine) to unmask the primary amine for further conjugation.

This strategy is employed in:

  • Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody that targets cancer cells.[2] The properties of the linker, including its length and flexibility, are critical for the efficacy of the ADC.

  • Peptide Modification: Introducing 6-aminohexanoic acid into a peptide sequence can enhance its stability and modulate its biological activity.[1]

  • Labeling of Biomolecules: The carboxylic acid can be activated to react with amines on proteins or other biomolecules to attach fluorescent dyes, biotin, or other reporter molecules.

Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][5] The linker is a critical component that dictates the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6]

Alkyl chains, such as the one provided by 6-phthalimidohexanoic acid, are commonly used as PROTAC linkers.[7] The synthesis of a PROTAC often involves the sequential coupling of the two ligands to the linker. 6-Phthalimidohexanoic acid serves as a versatile starting material for the linker, with the carboxylic acid and the protected amine providing orthogonal handles for chemical ligation.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of 6-phthalimidohexanoic acid's synthesis and application.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6-Aminohexanoic_Acid 6-Aminohexanoic Acid Reaction_Vessel Reflux in Glacial Acetic Acid 6-Aminohexanoic_Acid->Reaction_Vessel Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Reaction_Vessel 6-Phthalimidohexanoic_Acid 6-Phthalimidohexanoic Acid Reaction_Vessel->6-Phthalimidohexanoic_Acid Cyclization PROTAC_Structure cluster_protac PROTAC Molecule POI_Ligand Target Protein Ligand (Warhead) Linker Linker (derived from 6-Phthalimidohexanoic Acid) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (Anchor) E3_Ligase_Ligand->Linker

References

An In-depth Technical Guide to the Synthesis and Purification of N-(5-Carboxypentyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(5-carboxypentyl)phthalimide, a valuable bifunctional molecule incorporating both a hydrophobic phthalimide (B116566) group and a hydrophilic carboxylic acid moiety. This compound, also referred to as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, serves as a key building block in various chemical and pharmaceutical applications, including its use as a linker in the development of antibody-drug conjugates and other targeted therapeutic agents.

Synthesis of N-(5-Carboxypentyl)phthalimide

The primary synthetic route to N-(5-carboxypentyl)phthalimide involves the condensation reaction between phthalic anhydride (B1165640) and 6-aminohexanoic acid. This reaction, a variation of the Gabriel synthesis, proceeds via nucleophilic attack of the primary amine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the stable imide ring.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Phthalic_Anhydride Phthalic Anhydride Plus + Phthalic_Anhydride->Plus 6-Aminohexanoic_Acid 6-Aminohexanoic Acid 6-Aminohexanoic_Acid->Plus Arrow -> Plus->Arrow Product N-(5-Carboxypentyl)phthalimide Arrow->Product

Caption: Reaction scheme for the synthesis of N-(5-Carboxypentyl)phthalimide.

Experimental Protocols

Synthesis of N-(5-Carboxypentyl)phthalimide

This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides from amino acids.[1][2]

Materials:

  • Phthalic anhydride

  • 6-Aminohexanoic acid

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 6-aminohexanoic acid (1.0 eq).

  • Add glacial acetic acid to the flask to serve as the reaction solvent (approximately 5-10 mL per gram of phthalic anhydride).

  • Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After refluxing for 2-4 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials.

  • Dry the crude product under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude N-(5-carboxypentyl)phthalimide in a minimal amount of hot ethanol.

  • If the solution is colored, activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. An ethanol-water mixture (e.g., 7:3) can also be effective for recrystallization.[3]

Data Presentation

The following table summarizes the key quantitative data for N-(5-carboxypentyl)phthalimide.

ParameterValueReference
Chemical Formula C₁₃H₁₃NO₄[4]
Molecular Weight 247.25 g/mol [4]
CAS Number 4443-26-9[4]
Purity ≥98% (Commercially available)[4]
Appearance White to off-white solidGeneral observation
Melting Point 114-118 °CSupplier data
Solubility Soluble in hot ethanol, sparingly soluble in cold waterGeneral knowledge of similar compounds

Characterization Data:

Analysis MethodExpected Observations
¹H NMR (CDCl₃, ppm) δ ~7.9-7.7 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH), ~1.7-1.4 (m, 6H, other CH₂). The carboxylic acid proton (COOH) may be observed as a broad singlet at higher ppm values.
¹³C NMR (CDCl₃, ppm) δ ~179 (C=O, carboxylic acid), ~168 (C=O, imide), ~134, ~132, ~123 (aromatic carbons), ~38 (N-CH₂), ~34 (CH₂-COOH), and signals for the other aliphatic carbons.[5]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 248.08.
FT-IR (KBr, cm⁻¹) Characteristic peaks around 1770 and 1710 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide), a broad absorption for the O-H of the carboxylic acid around 3000 cm⁻¹, and C=O stretching of the carboxylic acid around 1700 cm⁻¹.[6]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of N-(5-carboxypentyl)phthalimide.

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification reactants Mix Phthalic Anhydride and 6-Aminohexanoic Acid in Glacial Acetic Acid reflux Reflux for 2-4 hours reactants->reflux precipitate Precipitate in Ice Water reflux->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude dissolve Dissolve Crude Product in Hot Ethanol dry_crude->dissolve Proceed to Purification cool Cool to Crystallize dissolve->cool filter_pure Filter Purified Crystals cool->filter_pure dry_pure Dry Purified Product filter_pure->dry_pure end end dry_pure->end Characterization

Caption: Workflow for the synthesis and purification of N-(5-Carboxypentyl)phthalimide.

References

An In-depth Technical Guide to the Mechanism of Action of O-Phthalimide-C5-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of O-Phthalimide-C5-acid and related N-hydroxyphthalimide (NHP) esters in the field of bioconjugation. We will delve into the core chemical principles, present quantitative data for reactivity and stability, provide detailed experimental protocols, and illustrate key pathways and workflows.

Introduction to this compound and N-Hydroxyphthalimide Esters in Bioconjugation

This compound is a bifunctional crosslinking reagent. Its structure consists of an N-hydroxyphthalimide (NHP) ester, a five-carbon (C5) spacer arm, and a terminal carboxylic acid. The NHP ester is an amine-reactive functional group, making this molecule suitable for covalently linking to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1]

The primary amine targets in proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[] Due to their typical surface exposure on folded proteins, these amine groups are readily accessible for conjugation.[3] The "O-Phthalimide" nomenclature in the user's query is interpreted as the ester linkage through the oxygen of the N-hydroxyphthalimide group, a common activating strategy for carboxylic acids.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The principal mechanism of action for the bioconjugation of this compound with a biomolecule is nucleophilic acyl substitution. This reaction is analogous to the widely used N-hydroxysuccinimide (NHS) ester chemistry.[]

The process unfolds as follows:

  • Nucleophilic Attack: The deprotonated primary amine of a biomolecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHP ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, resulting in the departure of N-hydroxyphthalimide as a stable leaving group.

  • Stable Amide Bond Formation: A stable and effectively irreversible amide bond is formed between the biomolecule and the C5-acid linker.[4]

This reaction is highly dependent on pH, with optimal rates typically observed between pH 7.2 and 8.5, where a sufficient concentration of deprotonated, nucleophilic primary amines is present.[][5]

Mechanism of Amine-Reactive Bioconjugation.

Quantitative Data: Reactivity and Stability of Active Esters

Active EsterLeaving GrouppKa of Leaving GroupRelative ReactivityHydrolytic Stability
NHP Ester N-Hydroxyphthalimide~6.3[1]HighModerate
NHS Ester N-Hydroxysuccinimide~6.0[]HighModerate
TFP Ester 2,3,5,6-Tetrafluorophenol~5.4Very HighLower
PFP Ester Pentafluorophenol~5.5Very HighLower

Note: This table provides a qualitative comparison. Actual reaction rates and stability are dependent on specific reaction conditions such as pH, temperature, and buffer composition.[6] Esters with better leaving groups (lower pKa) are generally more reactive towards amines but are also more susceptible to hydrolysis, which is a competing reaction in aqueous environments.[7]

Advanced Mechanism of Action: Phthalimide-Mediated Protein Degradation (PROTACs)

A more advanced application of phthalimide (B116566) derivatives in bioconjugation is in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the phthalimide moiety serves as a "warhead" to hijack the cell's natural protein disposal machinery.

A PROTAC is a heterobifunctional molecule that consists of:

  • A ligand that binds to a target protein of interest.

  • A linker (such as a C5 chain).

  • A ligand for an E3 ubiquitin ligase.

Thalidomide and its analogs, which contain a phthalimide core, are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. By conjugating a phthalimide derivative to a ligand for a target protein, the resulting PROTAC can bring the target protein into close proximity with the E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway cluster_components PROTAC Components cluster_process Cellular Process PROTAC PROTAC (Phthalimide-Linker-Ligand) Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination E1, E2 Enzymes + Ubiquitin Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition of Poly-Ubiquitin Chain Degradation Target Protein Degradation Proteasome->Degradation

Phthalimide-mediated targeted protein degradation.

Experimental Protocols

The following is a general protocol for the bioconjugation of a protein with an NHP ester like this compound. This protocol is based on established methods for NHS ester conjugations and should be optimized for specific applications.[5]

Materials
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • This compound (or other NHP ester).

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF).

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 7.2-8.5.

  • Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.

  • Purification column (e.g., desalting column or size-exclusion chromatography column).

Experimental Workflow

Experimental_Workflow Start Start: Protein & Reagent Preparation Prepare_Protein 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Start->Prepare_Protein Prepare_Ester 2. Prepare NHP Ester Stock Solution (in anhydrous DMSO/DMF) Start->Prepare_Ester Reaction 3. Mix Protein and NHP Ester (Incubate 1-4h at RT or overnight at 4°C) Prepare_Protein->Reaction Prepare_Ester->Reaction Quench 4. Quench Reaction (Add Tris or Glycine solution) Reaction->Quench Purify 5. Purify Conjugate (Desalting or SEC column) Quench->Purify Characterize 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Characterize End End: Purified Bioconjugate Characterize->End

General workflow for protein bioconjugation.
Detailed Procedure

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • NHP Ester Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). NHP esters are moisture-sensitive and will hydrolyze in the presence of water.

  • Conjugation Reaction:

    • Add a calculated molar excess of the NHP ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the conjugate is light-sensitive.

  • Quenching:

    • (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHP ester.

  • Purification:

    • Remove excess, unreacted reagent and the N-hydroxyphthalimide byproduct by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using appropriate methods such as SDS-PAGE to confirm conjugation, UV-Vis spectroscopy to determine the degree of labeling (if the linker or a secondary molecule has a chromophore), and mass spectrometry to confirm the mass of the conjugate.

Conclusion

This compound and related N-hydroxyphthalimide esters are versatile reagents in bioconjugation. Their primary mechanism of action involves a robust nucleophilic acyl substitution reaction with primary amines to form stable amide bonds, making them effective tools for labeling and crosslinking biomolecules. Furthermore, the phthalimide moiety itself can be leveraged in advanced applications like PROTACs to induce targeted protein degradation via the ubiquitin-proteasome pathway. A thorough understanding of the reaction chemistry, kinetics, and potential applications is crucial for the successful design and execution of bioconjugation strategies in research and therapeutic development.

References

O-Phthalimide-C5-acid: A Technical Guide to its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C5-acid, systematically known as N-(5-carboxypentyl)phthalimide, is a bifunctional organic compound. It features a phthalimide (B116566) group, which serves as a protected form of a primary amine, and a terminal carboxylic acid on a five-carbon aliphatic chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its application can be found in the synthesis of amino acids, peptide modifications, and as a linker in drug delivery systems. Accurate spectral analysis is crucial for confirming its identity and purity.

This technical guide provides a comprehensive overview of the predicted spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also includes standardized experimental protocols for data acquisition and a workflow for its synthesis and characterization.

Data Presentation

The quantitative spectral data for this compound are summarized in the following tables. These values are predicted based on the known spectral characteristics of N-alkylphthalimides and aliphatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
7.82 - 7.88Multiplet2HAromatic Protons
7.70 - 7.76Multiplet2HAromatic Protons
3.68Triplet2HN-CH₂
2.35Triplet2HCH₂ -COOH
1.65 - 1.75Multiplet2HN-CH₂-CH₂
1.55 - 1.65Multiplet2HCH₂ -CH₂-COOH
1.35 - 1.45Multiplet2H-CH₂-CH₂ -CH₂-
10 - 12Broad Singlet1H-COOH

Note: Chemical shifts are referenced to a standard internal solvent signal and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Provisional Assignment
~ 179.0C OOH (Carboxylic Acid Carbonyl)
~ 168.4N-C =O (Phthalimide Carbonyl)
~ 134.0Aromatic CH
~ 132.1Aromatic C (Quaternary)
~ 123.2Aromatic CH
~ 37.7N-C H₂
~ 33.8C H₂-COOH
~ 28.2N-CH₂-C H₂
~ 26.2C H₂-CH₂-COOH
~ 24.1-CH₂-C H₂-CH₂-

Note: The assignments are based on typical chemical shifts for the respective functional groups.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/z RatioProposed Fragment Interpretation
261[M]⁺ (Molecular Ion)
244[M - OH]⁺
216[M - COOH]⁺
160Phthalimide moiety fragment
148Phthalimide cation
132Phthaloyl cation
104Benzoyl cation fragment
76Benzene ring fragment

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Materials and Equipment:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆)

  • 5 mm NMR tubes

  • High-field NMR Spectrometer (e.g., 300 MHz or higher)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is completely dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A greater number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative ratios of the protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound for structural confirmation.

Materials and Equipment:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Sample introduction system (e.g., direct insertion probe or Gas Chromatography interface)

Procedure:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

  • Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. For Electron Ionization (EI), the electron energy is typically set to 70 eV.[1]

  • Sample Introduction: The sample is introduced into the ion source where it is vaporized and ionized.[2]

  • Data Acquisition: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[2]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is then interpreted to provide evidence for the compound's structure.[3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Phthalic Anhydride & 6-Aminocaproic Acid Reaction Condensation Reaction Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification_Method Recrystallization or Chromatography Crude_Product->Purification_Method Pure_Product Purified Product Purification_Method->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry (EI) Pure_Product->MS

Caption: A logical workflow for the synthesis and characterization of this compound.

References

The Pivotal Role of the C5 Linker in O-Phthalimide-C5-Acid Based PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the crucial function of the C5 alkyl linker in O-Phthalimide-C5-acid, a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore how the C5 linker's length and attachment point are pivotal for optimizing PROTAC efficacy, selectivity, and physicochemical properties, supported by experimental data and detailed protocols.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are designed to induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[1] The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2] The length, composition, and attachment point of the linker can significantly influence the PROTAC's potency, selectivity, and drug-like properties.[3]

The this compound moiety serves as a precursor to the CRBN-binding ligand in a PROTAC. The phthalimide (B116566) group is recognized by the CRBN E3 ligase, while the C5 carboxylic acid provides a versatile attachment point for a linker, which is then connected to the POI-binding ligand.[4]

The Significance of the C5 Linker in O-Phthalimide-Based PROTACs

The choice of a C5 alkyl linker and its specific length is a critical design consideration in the development of effective and selective phthalimide-based PROTACs.

Impact on Ternary Complex Formation and Stability

The length of the alkyl linker directly influences the geometry and stability of the ternary complex. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into the optimal orientation for ubiquitination.[5] The C5 linker often represents a favorable balance, providing sufficient flexibility and length to facilitate productive ternary complex formation for a range of target proteins.

Enhancement of Physicochemical Properties

Alkyl linkers, such as the C5 chain, are generally lipophilic, which can enhance the cell permeability of the PROTAC molecule.[] This is a crucial factor as PROTACs need to cross the cell membrane to reach their intracellular targets. The C5 length often provides a good balance between improved permeability and maintaining adequate solubility.

Reduction of Off-Target Effects

Research has demonstrated that the attachment point of the linker on the phthalimide ring is critical for minimizing off-target effects. Specifically, modifications at the C5 position have been shown to reduce the unintended degradation of certain zinc-finger proteins, a known liability of some CRBN-recruiting PROTACs. This is in contrast to C4 modifications, which can lead to greater off-target activity.[7] Therefore, utilizing a C5 linker is a key strategy for enhancing the selectivity of phthalimide-based PROTACs.

Data Presentation: Impact of Alkyl Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from studies on CRBN-recruiting PROTACs, illustrating the impact of varying alkyl linker lengths on degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation of METTL3 by UZH2-based PROTACs with Varying Alkyl Linker Lengths in MV4-11 Cells [8]

PROTAC CompoundLinker Length (Number of Carbon Atoms)DC50 (µM) for METTL3Dmax (%) for METTL3
4a3> 1< 20
4b4> 1~30
4c5~1~40
4d 7 0.44 80
4e9> 1~60
4f11> 1< 50

Data from a study on METTL3 degraders, where a seven-carbon linker demonstrated the highest potency.

Table 2: Degradation of BRD4 by dBET-related PROTACs with Varying Linker Lengths [9]

PROTAC CompoundLinker Length (Number of Carbon Atoms)DC50 (µM) for BRD4
C2-dBET57210
C4-dBET1410
C8-BET6 8 0.1

This data highlights that a longer alkyl linker can significantly improve the degradation potency of BRD4-targeting PROTACs.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes the general steps for coupling this compound to a target protein ligand containing a primary or secondary amine.

Materials:

  • This compound (6-(N-phthalimido)hexanoic acid)

  • Target protein ligand with an amine functional group

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final PROTAC.[4]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[4]

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (O-Phthalimide-C5-Ligand) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited by PROTAC Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of protein degradation induced by an this compound based PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand POI Ligand (with amine) Coupling Amide Coupling Ligand->Coupling Linker_Acid This compound Linker_Acid->Coupling Purification Purification (Chromatography) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC PROTAC_Treatment PROTAC Treatment Final_PROTAC->PROTAC_Treatment Test Compound Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

O-Phthalimide-C5-Acid as a Hapten Carrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Phthalimide-C5-acid, a key hapten used in the development of immunoassays for the detection of phthalimide-related compounds. This document outlines the synthesis of the hapten, its conjugation to carrier proteins, and the subsequent development of an enzyme-linked immunosorbent assay (ELISA). Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in their practical applications.

Introduction

This compound, chemically known as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, is a hapten designed for the development of specific antibodies against molecules containing the phthalimide (B116566) group. Due to their small size, haptens like this compound are not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit a specific immune response, leading to the production of antibodies that can be utilized in various immunochemical techniques. The C5 aliphatic chain acts as a spacer, distancing the phthalimide group from the carrier protein to ensure its availability for antibody recognition.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Gabriel synthesis, which involves the alkylation of potassium phthalimide with a haloalkane. In this case, the haloalkane is 6-bromohexanoic acid.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process: the formation of 6-bromohexanoic acid and its subsequent reaction with potassium phthalimide.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Preparation of 6-Bromohexanoic Acid cluster_1 Step 2: Gabriel Synthesis ε-Caprolactone ε-Caprolactone Ring_Opening Acid-catalyzed Ring Opening ε-Caprolactone->Ring_Opening HBr_H2SO4 HBr / H2SO4 HBr_H2SO4->Ring_Opening 6-Bromohexanoic_Acid 6-Bromohexanoic Acid Ring_Opening->6-Bromohexanoic_Acid SN2_Reaction Nucleophilic Substitution (SN2) 6-Bromohexanoic_Acid->SN2_Reaction Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->SN2_Reaction This compound This compound SN2_Reaction->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • ε-Caprolactone

  • Hydrobromic acid (48%)

  • Concentrated Sulfuric acid

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 6-Bromohexanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone.

  • Carefully add a mixture of 48% hydrobromic acid and concentrated sulfuric acid.

  • Heat the mixture to reflux for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 6-bromohexanoic acid, which can be further purified by distillation or chromatography.

Step 2: Synthesis of 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (this compound) [1][2]

  • Dissolve 6-bromohexanoic acid and a slight molar excess of potassium phthalimide in anhydrous DMF.

  • Heat the mixture at 100-120 °C for 4-6 hours with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into a large volume of cold water.

  • The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Hapten-Carrier Conjugation

To generate an immune response, this compound must be covalently linked to a carrier protein. Bovine Serum Albumin (BSA) is commonly used for generating the immunogen (for injection into the host animal), while Ovalbumin (OVA) is often used for the coating antigen in ELISA to avoid cross-reactivity with the immunizing carrier. The carboxylic acid group of the hapten is coupled to the primary amine groups (e.g., on lysine (B10760008) residues) of the protein using the carbodiimide (B86325) reaction, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency.

Conjugation Workflow

Conjugation_Workflow Hapten-Carrier Protein Conjugation Workflow Hapten This compound (-COOH) Activation Activation of Carboxyl Group Hapten->Activation EDC_NHS EDC + NHS EDC_NHS->Activation NHS_Ester NHS-activated Hapten Activation->NHS_Ester Coupling Amide Bond Formation NHS_Ester->Coupling Carrier_Protein Carrier Protein (BSA or OVA) (-NH2) Carrier_Protein->Coupling Conjugate Hapten-Protein Conjugate Coupling->Conjugate Purification Purification (Dialysis) Conjugate->Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate

Caption: EDC-NHS chemistry for hapten-carrier conjugation.

Experimental Protocol: EDC-NHS Conjugation

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve this compound in a minimal amount of DMF and then dilute with MES buffer.

  • Add EDC and NHS to the hapten solution (a 5-10 fold molar excess over the hapten is common).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxyl group.

  • Dissolve the carrier protein (BSA or OVA) in PBS.

  • Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS (with several buffer changes) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.

  • Determine the protein concentration and conjugation ratio (hapten molecules per protein molecule) using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Immunoassay Development

An indirect competitive ELISA is a common format for detecting small molecules like phthalimides. In this assay, the hapten-OVA conjugate (coating antigen) is immobilized on a microtiter plate. A limited amount of primary antibody (raised against the hapten-BSA immunogen) is incubated with the sample containing the free analyte (this compound or related compounds). This mixture is then added to the coated plate. The free analyte in the sample competes with the immobilized hapten-OVA for binding to the primary antibody. A lower concentration of analyte in the sample results in more antibody binding to the plate, leading to a stronger signal.

Indirect Competitive ELISA Workflow

ELISA_Workflow Indirect Competitive ELISA Workflow Coating 1. Coat plate with Hapten-OVA conjugate Blocking 2. Block unoccupied sites Coating->Blocking Competition 3. Add sample (free hapten) + Primary Antibody Blocking->Competition Washing1 4. Wash Competition->Washing1 Secondary_Ab 5. Add Enzyme-conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 6. Wash Secondary_Ab->Washing2 Substrate 7. Add Substrate Washing2->Substrate Detection 8. Measure Signal (Colorimetric) Substrate->Detection

Caption: Steps of an indirect competitive ELISA for hapten detection.

Experimental Protocol: Indirect Competitive ELISA

Materials:

  • Hapten-OVA conjugate (coating antigen)

  • Primary antibody (e.g., rabbit anti-O-Phthalimide-C5-acid)

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)

  • 96-well ELISA plates

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Standards of this compound

Procedure:

  • Coating: Dilute the Hapten-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate 50 µL of standards or samples with 50 µL of the diluted primary antibody for 30 minutes.

  • Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation

Quantitative data from the developed immunoassay are crucial for its validation and application. Key parameters include the antibody titer, the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the working range.

Note: The following data are illustrative examples. No specific quantitative data for an immunoassay using this compound as a hapten could be located in the published literature. These values must be determined empirically for any newly developed assay.

Table 1: Illustrative Immunoassay Performance Characteristics

ParameterIllustrative ValueUnitDescription
Antibody Titer 1:64,000-The highest dilution of antiserum giving a significant signal.
IC50 15.5ng/mLConcentration of analyte causing 50% inhibition of antibody binding.
Limit of Detection (LOD) 0.5ng/mLThe lowest concentration of analyte that can be reliably distinguished from zero.
Working Range 2 - 100ng/mLThe range of concentrations over which the assay is precise and accurate.
Cross-Reactivity (Phthalimide) 100%Relative reactivity of the parent compound.
Cross-Reactivity (Phthalic Acid) < 0.1%Relative reactivity of a potential cross-reactant.

Conclusion

References

O-Phthalimide-C5-Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Phthalimide-C5-acid is a bifunctional molecule incorporating a phthalimide (B116566) group and a C5 carboxylic acid. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The phthalimide group can serve as a masked primary amine, while the carboxylic acid allows for a variety of coupling reactions. Understanding the safety and handling of this compound is paramount for its effective and safe utilization in a laboratory setting.

Hazard Identification and Classification

The primary hazards associated with this compound are inferred from the properties of hexanoic acid, which is known to be corrosive.[1][2] The phthalimide group is generally considered to be of low toxicity.[3][4]

Inferred GHS Classification:

  • Skin Corrosion/Irritation: Category 1C[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1[1][2]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][2]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P310: Immediately call a POISON CENTER/doctor.[1]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Phthalimide

PropertyValueReference
Molecular FormulaC₈H₅NO₂[5]
Molecular Weight147.13 g/mol [5]
AppearanceOff-white solid[5]
Melting Point> 233.5 °C[5]
Boiling Point366 °C[5]
Water SolubilitySlightly soluble[5]

Table 2: Physical and Chemical Properties of Hexanoic Acid

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[2]
Molecular Weight116.16 g/mol [2]
AppearanceColorless liquid or white solid[6]
Melting Point-3 °C[7]
Boiling Point205 °C[7]
Flash Point108 °C[7]
Density0.93 g/cm³[7]
Water SolubilitySlightly soluble (1.1 g/100mL at 20°C)[7]

Experimental Protocols

General Handling Procedures

Given the inferred corrosive nature of this compound, strict adherence to standard laboratory safety protocols is essential.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Synthesis of this compound (General Method)

A common method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride (B1165640) with a primary amine. In the case of this compound, this would involve the reaction of phthalic anhydride with 6-aminohexanoic acid.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products PA Phthalic Anhydride Solvent Solvent (e.g., DMF, Acetic Acid) PA->Solvent AHA 6-Aminohexanoic Acid AHA->Solvent Heat Heat Solvent->Heat Product This compound Heat->Product Water Water Heat->Water Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response Identify Identify Potential Hazards (Corrosive, Irritant) Review Review Safety Data of Components (Phthalimide, Hexanoic Acid) Identify->Review EngControls Engineering Controls (Fume Hood, Eyewash) Review->EngControls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) EngControls->PPE AdminControls Administrative Controls (SOPs, Training) PPE->AdminControls Handling Handle in Designated Area AdminControls->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Spill Response Protocol Handling->Spill Exposure First Aid for Exposure Handling->Exposure Waste Dispose of as Hazardous Waste Storage->Waste

References

Methodological & Application

Application Notes and Protocols: O-Phthalimide-C5-Acid for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols related to the use of phthalimide-containing reagents for protein conjugation. The focus is on the applications in targeted protein degradation and bioorthogonal chemistry, with a generalized protocol for the conjugation of carboxylated phthalimide (B116566) linkers to proteins.

Introduction to Phthalimide-Based Bioconjugation

The phthalimide moiety has emerged as a versatile functional group in the field of bioconjugation, with significant applications in drug development and chemical biology.[1][2][3][4] Its utility stems from its ability to act as a recognition element for the Cereblon (CRBN) E3 ubiquitin ligase complex and its reactivity towards primary amines under physiological conditions.[5][3][4] These properties have been exploited in the development of Proteolysis Targeting Chimeras (PROTACs) and for switchable bioorthogonal labeling.[5][1][2][6]

Key Applications:

  • Targeted Protein Degradation (PROTACs): Phthalimide derivatives, such as thalidomide, can be conjugated to a ligand for a target protein.[7][3][4] The resulting bifunctional molecule recruits the target protein to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[7][3] This strategy allows for the selective removal of disease-causing proteins.[3][4]

  • Bioorthogonal and Switchable Conjugation: The phthalimide group can react with primary amines, allowing for the conjugation of molecules to proteins.[5][1][2][6] This reaction can be "switchable," where one amine-containing molecule can be displaced by another, offering a novel tool for dynamic labeling and functional studies in biological systems.[5][1][2][6]

Quantitative Data Summary

The following table summarizes quantitative data from studies on phthalimide-based protein degradation, specifically focusing on the well-characterized degrader dBET1, which targets BET bromodomain proteins.

CompoundTarget ProteinCell LineEC50 (Protein Depletion)Time for Complete DegradationReference
dBET1BRD4SUM149430 nM2 hours[4]
dFKBP-1FKBP12MV4;11>80% reduction at 0.1 µMNot Specified[4]
dFKBP-2FKBP12MV4;11>80% reduction at 0.1 µMNot Specified[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of O-Phthalimide-C5-Acid to a Protein via Amide Bond Formation

This protocol describes a general method for conjugating a molecule containing a carboxylic acid, such as a hypothetical "this compound," to primary amines (e.g., lysine (B10760008) residues) on a target protein using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5). Amine-containing buffers like Tris should be avoided.

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

  • Reaction buffers and quenching reagents (e.g., hydroxylamine (B1172632), glycine, or Tris)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 1-2 hours to generate the NHS-ester of the phthalimide linker.

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Ensure the pH of the protein solution is between 7.2 and 8.5 for efficient conjugation to primary amines.

  • Conjugation Reaction:

    • Add the activated this compound NHS-ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 10 to 20-fold molar excess of the linker).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add a quenching reagent such as Tris, glycine, or hydroxylamine to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA or Bradford).

    • Characterize the degree of labeling using techniques such as UV-Vis spectroscopy (if the phthalimide linker has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.

Visualizations

experimental_workflow cluster_activation Activation of Phthalimide Linker cluster_conjugation Protein Conjugation cluster_purification Purification & Analysis phthalimide_acid This compound activated_linker Phthalimide-C5-NHS Ester phthalimide_acid->activated_linker 1-2 hours, RT edc_nhs EDC / NHS edc_nhs->activated_linker conjugation Conjugation Reaction activated_linker->conjugation protein Target Protein (in PBS, pH 7.2-8.5) protein->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench 1-2 hours, RT purification Purification (SEC or Dialysis) quench->purification analysis Characterization (MS, SDS-PAGE) purification->analysis

Caption: Workflow for protein conjugation with this compound.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC Target Ligand Linker Phthalimide target_protein Target Protein protac:f1->target_protein Binds e3_ligase Cereblon (CRBN) E3 Ubiquitin Ligase protac:f3->e3_ligase Binds ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex ub_protein Ubiquitinated Target Protein ternary_complex->ub_protein Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome Proteasome ub_protein->proteasome Recruitment degradation Degraded Peptides proteasome->degradation Degradation

Caption: Mechanism of action for phthalimide-based PROTACs.

References

Application Notes and Protocols for Antibody Labeling using O-Phthalimide-C5-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-Phthalimide-C5-acid as a bifunctional linker for the covalent modification of antibodies. The primary application discussed is the development of antibody-drug conjugates (ADCs), a pivotal class of targeted therapeutics in oncology.[1][2]

Introduction

Antibody-drug conjugates (ADCs) combine the high specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug, offering a targeted approach to cancer therapy.[1][3] The linker molecule is a critical component that connects the antibody to the payload, influencing the stability, pharmacokinetics, and efficacy of the final ADC.[4] this compound is a bifunctional linker designed for the conjugation of amine-containing payloads to the lysine (B10760008) residues of an antibody.

The this compound linker features two key reactive moieties:

  • A phthalimide (B116566) group , which can react with primary amines, serving as a stable anchor for an amine-containing payload. The phthalimide group can be part of a "switchable" conjugation strategy, allowing for the exchange of payloads.[5][6]

  • A carboxylic acid group , which can be activated to react with the ε-amino groups of lysine residues on the antibody surface, forming a stable amide bond.[7]

  • A C5 aliphatic spacer , which provides spatial separation between the antibody and the payload, potentially reducing steric hindrance and improving payload activity.

This document provides a detailed protocol for a two-step conjugation process: first, the reaction of this compound with an amine-containing payload, and second, the conjugation of the resulting phthalimide-payload complex to a monoclonal antibody.

Principle of the Method

The labeling strategy involves two main stages:

  • Payload Attachment to the Linker: The primary amine of a payload molecule reacts with the phthalimide group of this compound. This reaction forms a stable conjugate, leaving the carboxylic acid group of the linker available for the subsequent reaction with the antibody.

  • Antibody Conjugation: The carboxylic acid of the phthalimide-payload complex is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker-payload complex then reacts with the primary amino groups of lysine residues on the antibody to form stable amide bonds.[8] Lysine residues are abundant on the surface of antibodies, making this a common, albeit non-site-specific, conjugation method.[1]

Materials and Reagents

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-containing payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

  • Quenching reagent (e.g., Tris or glycine (B1666218) solution)

  • Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)

  • Spectrophotometer (for concentration determination)

  • HPLC system (for characterization)

Experimental Protocols

Step 1: Preparation of Phthalimide-Payload Conjugate

This step involves the reaction of the amine-containing payload with this compound.

  • Dissolution: Dissolve this compound and the amine-containing payload in an appropriate organic solvent such as DMF or DMSO to a final concentration of 10-20 mM.

  • Reaction: Mix the dissolved this compound and payload in a 1:1.2 molar ratio (Linker:Payload).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired phthalimide-payload conjugate.

  • Purification: Once the reaction is complete, the phthalimide-payload conjugate can be purified using techniques such as flash chromatography or preparative HPLC to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Step 2: Antibody Conjugation with Phthalimide-Payload
  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS at pH 8.0. A slightly alkaline pH deprotonates the lysine amino groups, increasing their nucleophilicity.[8]

  • Activation of Phthalimide-Payload:

    • Dissolve the purified phthalimide-payload conjugate in DMF or DMSO to a concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC (100 mM) and NHS (100 mM) in DMF or DMSO.

    • Add EDC and NHS to the phthalimide-payload solution at a 1:1.2:1.2 molar ratio (Phthalimide-Payload:EDC:NHS).

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated phthalimide-payload-NHS ester solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., starting with a 5 to 10-fold molar excess of the linker).

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching: Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Alternatively, protein A chromatography can be used for purification.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Concentration: Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance wavelength, or by hydrophobic interaction chromatography (HIC)-HPLC. Mass spectrometry can also be used for a more precise DAR determination.

    • Purity and Aggregation: Analyze the purity and aggregation state of the ADC using SEC-HPLC.

Data Presentation

The following tables represent expected outcomes from the antibody labeling protocol.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

Molar Ratio (Linker:Antibody)Reaction Time (hours)Temperature (°C)Average DAR
5:12253.8
10:12256.2
20:12258.5
10:14256.5

Table 2: Characterization of Purified ADC (10:1 Molar Ratio)

ParameterResultMethod
Protein Concentration4.5 mg/mLA280
Average DAR6.2HIC-HPLC
Purity>95%SEC-HPLC
Monomer Content>98%SEC-HPLC
Endotoxin Level< 0.1 EU/mgLAL Assay

Visualizations

Chemical Reaction Pathway

cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Antibody Conjugation This compound O-Phthalimide- C5-acid Phthalimide-Payload Phthalimide-Payload Conjugate This compound->Phthalimide-Payload + Payload-NH2 Amine-containing Payload Payload-NH2->Phthalimide-Payload Activated_Linker Activated NHS Ester Phthalimide-Payload->Activated_Linker + EDC_NHS EDC, NHS EDC_NHS->Activated_Linker ADC Antibody-Drug Conjugate Activated_Linker->ADC + Antibody-NH2 Antibody (Lysine Residue) Antibody-NH2->ADC A Prepare Antibody (5-10 mg/mL in PBS pH 8.0) C Add Activated Linker to Antibody A->C B Activate Phthalimide-Payload with EDC/NHS B->C D Incubate for 2 hours at Room Temperature C->D E Quench Reaction with Tris Buffer D->E F Purify ADC using Size-Exclusion Chromatography E->F G Characterize ADC (DAR, Purity, Concentration) F->G cluster_cell Tumor Cell Receptor Tumor Antigen (e.g., HER2) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Degradation Cellular_Target Cellular Target (e.g., Microtubules, DNA) Payload_Release->Cellular_Target Inhibition Apoptosis Apoptosis Cellular_Target->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

References

Application Notes and Protocols: O-Phthalimide-C5-acid in ELISA Plate Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for detecting and quantifying a wide range of analytes. While large molecules like proteins and antibodies can be readily adsorbed to polystyrene microplates, the immobilization of small molecules (haptens) presents a significant challenge due to their low molecular weight and lack of functional groups for stable binding. To overcome this, haptens are typically conjugated to a larger carrier protein, which can then be effectively coated onto the ELISA plate.

O-Phthalimide-C5-acid is a bifunctional molecule featuring a terminal carboxylic acid and a phthalimide-protected amine. The carboxylic acid group serves as a reactive handle for covalent conjugation to primary amines on carrier proteins through amide bond formation. This application note details the use of this compound as a hapten that is first conjugated to a carrier protein, typically Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), and subsequently used to coat ELISA plates for the development of competitive immunoassays.

Principle of Application

The carboxylic acid moiety of this compound can be activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This activation step creates a more stable NHS ester intermediate that readily reacts with primary amine groups (-NH2) present on the lysine (B10760008) residues of carrier proteins like BSA, forming a stable amide linkage. The resulting hapten-carrier conjugate can then be passively adsorbed onto the surface of a high-binding ELISA plate. This coated plate can then be used in a competitive ELISA format to detect antibodies specific to the phthalimide (B116566) hapten or to quantify the free hapten in a sample.

Data Presentation

Table 1: Reagents for this compound Conjugation and ELISA
ReagentRecommended Concentration/AmountPurpose
This compound1-10 mgHapten for conjugation
Bovine Serum Albumin (BSA)10-20 mgCarrier protein
EDC (EDAC)2-10 fold molar excess over haptenActivates carboxylic acid group
Sulfo-NHS2-5 fold molar excess over haptenStabilizes the activated intermediate
Activation Buffer (MES, pH 6.0)50 mMOptimal pH for EDC/Sulfo-NHS reaction
Conjugation Buffer (PBS, pH 7.4)1XBuffer for the conjugation reaction
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)0.05 MPromotes passive adsorption of the conjugate to the ELISA plate
Washing Buffer (PBST)1X PBS, 0.05% Tween-20Removes unbound reagents
Blocking Buffer (BSA in PBST)1-5% (w/v)Blocks non-specific binding sites on the plate
Primary Antibody (Anti-Phthalimide)Varies (e.g., 1:1000 - 1:10,000)Binds to the coated hapten
HRP-conjugated Secondary AntibodyVaries (e.g., 1:5000 - 1:20,000)Binds to the primary antibody and provides the detection signal
TMB SubstrateAs per manufacturerReacts with HRP to produce a colorimetric signal
Stop Solution (H₂SO₄)2 NStops the enzymatic reaction
Table 2: Example Checkerboard Titration for Optimal Coating and Antibody Concentration
Coating Conc. (µg/mL)1:1000 Primary Ab (OD)1:2000 Primary Ab (OD)1:4000 Primary Ab (OD)1:8000 Primary Ab (OD)
10>3.02.852.101.55
52.902.501.801.20
2.52.451.951.300.85
1.251.801.350.900.50
0.6251.100.800.550.30
Blank0.150.120.100.08

Optimal conditions are typically selected to give a high signal (e.g., OD ≈ 1.5-2.0) with the lowest concentrations of coating antigen and primary antibody to maximize assay sensitivity and minimize reagent consumption.

Experimental Protocols

Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol describes the covalent attachment of this compound to BSA using EDC/Sulfo-NHS chemistry.[3][4]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), carrier-free

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.

  • Prepare Hapten Solution: Dissolve 5 mg of this compound in 0.5 mL of DMF or DMSO.

  • Activate Hapten: a. In a separate tube, dissolve 10 mg of EDC and 15 mg of Sulfo-NHS in 1 mL of Activation Buffer. This solution should be prepared immediately before use. b. Add the EDC/Sulfo-NHS solution to the hapten solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: a. Slowly add the activated hapten solution to the BSA solution while gently stirring. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Purification: a. Remove unreacted hapten and crosslinking reagents by dialysis against 1X PBS at 4°C. Change the dialysis buffer 3-4 times over 24-48 hours. b. Alternatively, use a desalting column according to the manufacturer's instructions.

  • Characterization and Storage: a. Determine the protein concentration of the conjugate using a BCA or Bradford assay. b. Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel. c. Store the conjugate at -20°C or -80°C in aliquots.

Conjugation_Workflow Hapten This compound (in DMF/DMSO) ActivatedHapten Activated Hapten (NHS-ester) Hapten->ActivatedHapten Activation Conjugation Conjugation Reaction (Amide Bond Formation) Hapten->Conjugation Carrier BSA (in PBS) Carrier->Conjugation Activators EDC + Sulfo-NHS (in MES Buffer) Activators->ActivatedHapten ActivatedHapten->Conjugation Conjugate This compound-BSA Conjugate Conjugation->Conjugate Purification Purification (Dialysis/Desalting) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for conjugating this compound to a carrier protein.

Protocol 2: ELISA Plate Coating with this compound-BSA Conjugate

This protocol outlines the procedure for immobilizing the hapten-carrier conjugate onto a 96-well ELISA plate.[5][6][7]

Materials:

  • Purified this compound-BSA conjugate

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

  • High-binding 96-well ELISA plates

Procedure:

  • Dilute Conjugate: Dilute the this compound-BSA conjugate to the optimal concentration (determined by checkerboard titration, e.g., 1-10 µg/mL) in ice-cold Coating Buffer.

  • Plate Coating: Add 100 µL of the diluted conjugate to each well of the 96-well plate.

  • Incubation: Cover the plate and incubate overnight at 4°C. Alternatively, incubate for 2-4 hours at room temperature.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Washing Buffer (PBST) per well.

  • Blocking: a. Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well. b. Incubate for 1-2 hours at room temperature.

  • Final Wash: Discard the blocking solution and wash the plate 3 times with PBST.

  • The plate is now ready for use in an ELISA. It can be used immediately or dried and stored with a desiccant at 4°C for future use.

Protocol 3: Competitive ELISA for Detection of Free Hapten

This protocol describes a competitive ELISA to quantify a free hapten (or a related analyte) that competes with the coated hapten for binding to a specific primary antibody.

Materials:

  • Coated and blocked ELISA plate

  • Samples and standards containing the free hapten

  • Primary antibody (specific for the phthalimide moiety)

  • HRP-conjugated secondary antibody

  • TMB Substrate

  • Stop Solution (2 N H₂SO₄)

Procedure:

  • Prepare Standards and Samples: Prepare a serial dilution of the free hapten standard in an appropriate buffer. Dilute unknown samples as needed.

  • Competition Step: a. In a separate plate or in tubes, pre-incubate the primary antibody (at its optimal dilution) with the standards or samples for 30-60 minutes at room temperature. b. Alternatively, add 50 µL of the standard/sample and 50 µL of the diluted primary antibody directly to the wells of the coated and blocked plate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with PBST.

  • Secondary Antibody: a. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. b. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with PBST.

  • Detection: a. Add 100 µL of TMB Substrate to each well. b. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of free hapten in the sample.

Competitive_ELISA_Workflow cluster_plate ELISA Plate Well CoatedHapten Coated Hapten-BSA Competition Competition for Antibody Binding CoatedHapten->Competition FreeHapten Free Hapten (Sample/Standard) FreeHapten->Competition PrimaryAb Primary Antibody PrimaryAb->Competition SecondaryAb HRP-Secondary Ab Competition->SecondaryAb Bound Primary Ab Substrate TMB Substrate SecondaryAb->Substrate Bound HRP Signal Colorimetric Signal (Inverse to Hapten Conc.) Substrate->Signal

Caption: Workflow of a competitive ELISA using a hapten-coated plate.

References

Bioconjugation of O-Phthalimide-C5-Acid to Bovine Serum Albumin (BSA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of O-Phthalimide-C5-acid to Bovine Serum Albumin (BSA). This compound is a bifunctional molecule featuring a terminal carboxylic acid and a phthalimide (B116566) group. The carboxylic acid allows for covalent linkage to primary amine groups on proteins, such as the lysine (B10760008) residues of BSA, through the formation of a stable amide bond. This conjugation is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1]

The phthalimide moiety can serve multiple purposes. In some applications, it acts as a protected primary amine. The phthalimide group can be later removed using reagents like hydrazine (B178648) to expose the amine for further modification or interaction studies.[2] Alternatively, the phthalimide structure itself can be the functional component of the conjugate, as phthalimide derivatives have been investigated for various biological activities.[3] BSA is a commonly used carrier protein in bioconjugation due to its stability, solubility, and the presence of numerous primary amine groups available for conjugation.[4]

The resulting this compound-BSA conjugate can be utilized in various research and drug development applications, including:

  • Hapten-Carrier Conjugates for Antibody Production: Small molecules (haptens) like this compound are generally not immunogenic on their own. Conjugating them to a larger carrier protein like BSA creates an immunogen that can elicit an antibody response specific to the hapten.[4][5]

  • Immunoassay Development: The BSA conjugate can be used as a coating antigen in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays to detect and quantify antibodies against the phthalimide hapten.[6]

  • Drug Delivery Research: BSA is a natural carrier protein in the blood, and conjugating small molecules to it can alter their pharmacokinetic properties.

  • Probing Protein-Ligand Interactions: The phthalimide moiety can be used as a probe to study its binding and interaction with other molecules or cellular components.

Experimental Workflow Overview

The overall process for the bioconjugation of this compound to BSA involves several key steps, from reagent preparation to the final characterization of the conjugate. The following diagram illustrates the general workflow.

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_BSA Prepare BSA Solution activation Activate Carboxylic Acid (this compound + EDC/NHS) prep_BSA->activation prep_linker Prepare this compound Solution prep_linker->activation prep_reagents Prepare EDC/NHS and Buffers prep_reagents->activation conjugation Conjugate to BSA (Activated Linker + BSA) activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate (e.g., Dialysis, SEC) quenching->purify characterize Characterize Conjugate (SDS-PAGE, MS, etc.) purify->characterize quantify Determine Molar Substitution Ratio characterize->quantify

Figure 1. General workflow for the bioconjugation of this compound to BSA.

Quantitative Data Summary

The efficiency of the conjugation reaction and the properties of the resulting conjugate can be quantified. The following table summarizes key parameters that should be determined experimentally. Representative values from similar hapten-BSA conjugation experiments are provided for reference.

ParameterDescriptionTypical Value RangeAnalytical Method(s)
Molar Substitution Ratio (MSR) The average number of this compound molecules conjugated per BSA molecule.5 - 25MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy
Conjugation Efficiency The percentage of the initial this compound that is successfully conjugated to BSA.30 - 70%UV-Vis Spectroscopy, HPLC
Protein Recovery The percentage of BSA recovered after the conjugation and purification process.> 80%BCA Assay, Bradford Assay, UV-Vis at 280 nm
Purity of Conjugate The percentage of the final product that is the desired BSA conjugate, free from unconjugated BSA and excess reagents.> 95%SDS-PAGE, Size-Exclusion Chromatography (SEC)

Experimental Protocols

Materials and Reagents
  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (6-Phthalimidohexanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Purification supplies: Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)

  • Sterile, nuclease-free water

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to BSA

This two-step protocol is generally preferred as it minimizes the risk of BSA cross-linking by activating the carboxylic acid on the this compound before adding it to the BSA solution.

Step 1: Activation of this compound

  • Prepare this compound solution: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10-50 mg/mL).

  • Prepare activation reaction: In a microcentrifuge tube, add the desired molar excess of this compound (e.g., 20-50 fold molar excess over BSA) to an appropriate volume of Activation Buffer.

  • Add EDC and NHS: Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). Add a molar excess of EDC and NHS over the this compound (e.g., 1.5-2 fold molar excess).

  • Incubate: Incubate the activation reaction mixture at room temperature for 15-30 minutes with gentle mixing.

G cluster_activation Activation of Carboxylic Acid linker This compound in Activation Buffer mix Mix and Incubate (15-30 min, RT) linker->mix reagents EDC + NHS (freshly prepared) reagents->mix activated_linker Activated NHS Ester of This compound mix->activated_linker

Figure 2. Activation of this compound with EDC and NHS.

Step 2: Conjugation to BSA

  • Prepare BSA solution: Dissolve BSA in Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Add activated linker: Add the activated this compound solution from Step 1 to the BSA solution.

  • Incubate: Incubate the conjugation reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

Step 3: Purification of the Conjugate

  • Remove unreacted small molecules: Purify the this compound-BSA conjugate from unreacted this compound and crosslinking reagents.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

    • Size-Exclusion Chromatography (SEC): Apply the reaction mixture to a desalting column (e.g., Sephadex G-25) equilibrated with PBS. Collect the protein-containing fractions.

Step 4: Characterization of the Conjugate

  • Confirm conjugation:

    • SDS-PAGE: Run samples of unconjugated BSA and the purified conjugate on an SDS-PAGE gel. The conjugate should exhibit a slightly higher molecular weight.

    • Mass Spectrometry: Use MALDI-TOF MS to determine the molecular weight of the conjugate and calculate the molar substitution ratio (MSR). The MSR is calculated by dividing the difference in mass between the conjugate and unconjugated BSA by the molecular weight of this compound.

  • Determine protein concentration: Measure the protein concentration of the final conjugate solution using a standard protein assay such as the BCA or Bradford assay.

Protocol 2: One-Step EDC Conjugation

In this simplified method, all reactants are mixed together. This can lead to some BSA-BSA cross-linking, but it is a faster procedure.

  • Prepare reaction mixture: In a single tube, dissolve BSA in Activation Buffer (e.g., 5-10 mg/mL).

  • Add hapten: Add the desired molar excess of this compound (dissolved in a minimal amount of DMF or DMSO) to the BSA solution.

  • Initiate conjugation: Add a freshly prepared solution of EDC in Activation Buffer to the BSA-hapten mixture. A typical starting point is a 10-20 fold molar excess of EDC over BSA.[7]

  • Incubate: React for 2 hours at room temperature with gentle mixing.[7]

  • Purify and characterize: Follow Step 3 and Step 4 from Protocol 1 to purify and characterize the conjugate.

Signaling Pathways and Logical Relationships

The primary application of this compound-BSA conjugates is often in immunology, particularly for the generation and detection of antibodies. The logical relationship for this application is depicted below.

G cluster_immunology Immunological Application Workflow conjugate This compound-BSA Conjugate (Immunogen) immunization Immunization of Host Animal conjugate->immunization immune_response Induction of B-cell and T-cell Response immunization->immune_response antibody_production Production of Anti-Phthalimide Antibodies immune_response->antibody_production assay Use in Immunoassays (e.g., ELISA) antibody_production->assay

Figure 3. Logical workflow for the use of the conjugate in immunological applications.

Conclusion

The bioconjugation of this compound to BSA provides a versatile tool for various research and development applications. The protocols outlined in this document, based on well-established EDC/NHS chemistry, offer a reliable method for preparing these conjugates. Successful conjugation and characterization, including the determination of the molar substitution ratio, are critical for the downstream applications of the this compound-BSA conjugate. It is recommended to optimize the reaction conditions, such as the molar ratios of reactants, to achieve the desired level of conjugation for your specific application.

References

O-Phthalimide-C5-Acid: A Versatile Linker for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C5-acid, chemically known as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, is a valuable bifunctional linker utilized in the development of advanced drug delivery systems. Its structure comprises a phthalimide (B116566) group connected to a five-carbon aliphatic chain terminating in a carboxylic acid. This unique architecture allows for the stable conjugation of therapeutic agents to carrier molecules, such as antibodies, polymers, or nanoparticles, with the potential for controlled release of the active drug under specific chemical conditions. The phthalimide moiety serves as a stable protecting group for a primary amine, which is revealed upon cleavage, enabling various drug release strategies.

The carboxylic acid terminus provides a convenient handle for conjugation to amine-containing drugs or carrier molecules through standard amide bond formation. The C5 aliphatic spacer enhances flexibility and can improve the pharmacokinetic properties of the resulting conjugate. This application note provides a comprehensive overview of the properties, synthesis, and application of the this compound linker, along with detailed protocols for conjugation and cleavage.

Physicochemical Properties

The properties of this compound make it a versatile tool in bioconjugation and drug delivery.

PropertyValueReference
Chemical Name 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid[1]
Molecular Formula C14H15NO4[1]
Molecular Weight 261.27 g/mol [1]
Appearance White solid[2]
Solubility Slightly soluble in water, soluble in basic solutions and many organic solvents.[2]

Mechanism of Action: A Chemically Triggered Release

The core functionality of the this compound linker lies in the stability of the phthalimide group and its susceptibility to cleavage under specific chemical conditions. Unlike linkers that are sensitive to physiological conditions such as pH or enzymes, the phthalimide linker offers a high degree of stability in circulation, preventing premature drug release. The release of the conjugated drug is triggered by the chemical cleavage of the phthalimide group, which liberates a primary amine. This amine can be part of the drug itself or a self-immolative spacer that subsequently releases the drug.

Several methods can be employed to cleave the phthalimide group, each with distinct advantages and conditions, allowing for a tailored release strategy.[3]

cluster_conjugation Conjugation cluster_release Drug Release Drug_Carrier Drug or Carrier (with -NH2 group) Conjugate Stable Drug-Linker-Carrier Conjugate Drug_Carrier->Conjugate Amide Bond Formation Linker This compound (activated -COOH) Linker->Conjugate Cleavage Phthalimide Ring Opening Conjugate->Cleavage Trigger Chemical Trigger (e.g., Hydrazine, Base, Acid) Trigger->Cleavage Released_Drug Released Drug (with primary amine) Cleavage->Released_Drug

Figure 1: General workflow of drug conjugation and triggered release using the this compound linker.

Data Presentation: Comparison of Cleavage Methods

The choice of cleavage method for the phthalimide linker is critical and depends on the chemical stability of the drug and the desired release conditions. The following table summarizes the most common methods for phthalimide cleavage.[3]

Cleavage MethodReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis (Ing-Manske) Hydrazine hydrate (B1144303) (NH2NH2·H2O)Mild, neutral conditions (e.g., reflux in ethanol)High yield, widely applicable, mild conditions.[3]Hydrazine is toxic.
Basic Hydrolysis Strong base (e.g., NaOH, KOH)Harsh conditions (e.g., high temperature, prolonged reaction time)Avoids the use of hydrazine.Can degrade sensitive drug molecules.[3]
Acidic Hydrolysis Strong acid (e.g., HCl, H2SO4)Harsh conditions (e.g., high temperature, prolonged reaction time)Suitable for acid-stable drugs.Often slow and requires harsh conditions.[3]
Reductive Cleavage Sodium borohydride (B1222165) (NaBH4)Mild, two-stage, one-flask reactionVery mild, suitable for sensitive substrates.[3][4]May require subsequent acidic workup for lactonization.
Aminolysis Other amines (e.g., methylamine, ethanolamine)Varies from room temperature to heatingCan be milder than strong acid/base hydrolysis.[3][5]May require excess amine and careful purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid from 6-aminohexanoic acid and phthalic anhydride (B1165640).

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 6-aminohexanoic acid (1 eq.) and phthalic anhydride (1.05 eq.) in a 1:1 mixture of toluene and pyridine.

  • Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, collecting the water that forms in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Start Start: 6-Aminohexanoic Acid + Phthalic Anhydride Reaction Reflux in Toluene/Pyridine (Dean-Stark) Start->Reaction Workup Solvent Removal & Acid/Brine Wash Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product cluster_conjugation_protocol Protocol 2: Conjugation cluster_cleavage_protocol Protocol 3: Cleavage Activate Activate Linker (EDC/NHS) React React with Drug-NH2 Activate->React Purify_Conj Purify Conjugate React->Purify_Conj Hydrazinolysis Treat with Hydrazine Hydrate Purify_Conj->Hydrazinolysis Proceed to Cleavage Isolate Isolate Released Drug Hydrazinolysis->Isolate Purify_Drug Purify Released Drug Isolate->Purify_Drug

References

Application Notes & Protocols: O-Phthalimide-C5-Acid for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of nascent nanoparticles into sophisticated tools for drug delivery, diagnostics, and bio-imaging. The choice of surface ligand is critical, as it governs the nanoparticle's stability, biocompatibility, and capacity for further conjugation with bioactive molecules. O-Phthalimide-C5-acid is a bifunctional linker designed for robust nanoparticle surface modification. It features a terminal carboxylic acid group for covalent attachment to nanoparticle surfaces and a phthalimide (B116566) group, which serves as a stable and reliable precursor to a primary amine.

This protected amine functionality is particularly valuable in multi-step conjugation strategies, preventing unwanted side reactions. The five-carbon (C5) aliphatic spacer mitigates steric hindrance, ensuring the terminal functional group is accessible for subsequent chemical transformations. These application notes provide detailed protocols for the synthesis of this compound, its conjugation to iron oxide nanoparticles (IONPs), and the subsequent deprotection of the phthalimide group to yield amine-functionalized nanoparticles ready for bioconjugation.

Synthesis of this compound

A plausible synthetic route for this compound (6-phthalimidohexanoic acid) involves the reaction of potassium phthalimide with a 6-halo-hexanoic acid, such as 6-bromohexanoic acid. The phthalimide anion acts as a nucleophile, displacing the bromide to form the desired product.

Protocol 1: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol details the covalent attachment of this compound to the surface of IONPs using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process first activates the carboxylic acid groups of the linker, which then react with primary amines on an aminosilanized IONP surface.

Materials:

  • Iron Oxide Nanoparticles (e.g., APTES-coated, ~20 nm diameter)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) Water

Procedure:

  • Nanoparticle Preparation: Disperse 10 mg of aminosilanized IONPs in 10 mL of Activation Buffer. Sonicate for 5 minutes to ensure a homogenous suspension.

  • Activation of this compound:

    • Prepare a 10 mg/mL solution of this compound in the Activation Buffer.

    • Prepare fresh 100 mg/mL solutions of EDC and sulfo-NHS in cold Activation Buffer.

    • To 1 mL of the this compound solution, add 100 µL of the EDC solution and 60 µL of the sulfo-NHS solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the IONP suspension.

    • Incubate the reaction mixture for 2 hours at room temperature with continuous mixing (e.g., on a rotator).

  • Quenching of Reaction:

    • Add 100 µL of the Quenching Solution to the nanoparticle suspension to block any unreacted activated esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Pellet the functionalized IONPs using a strong magnet.

    • Carefully remove and discard the supernatant.

    • Resuspend the nanoparticles in 10 mL of Washing Buffer and vortex thoroughly.

    • Repeat the magnetic separation and washing steps three times.

    • After the final wash, resuspend the purified this compound functionalized IONPs in 10 mL of Coupling Buffer.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential. Confirm functionalization using Fourier-transform infrared spectroscopy (FT-IR).

Data Presentation: Nanoparticle Characterization

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound.

| Parameter | Bare IONPs (APTES-coated) |

Troubleshooting & Optimization

how to improve solubility of O-Phthalimide-C5-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phthalimide-C5-acid conjugates. This resource provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing these molecules. Given that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, effective formulation strategies are critical for experimental success.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its conjugates often poorly soluble?

A: this compound is a chemical linker often used in the synthesis of larger molecules, such as PROTACs or other drug conjugates. Its structure contains a hydrophobic phthalimide (B116566) group and a flexible five-carbon (C5) chain, terminating in a carboxylic acid. The poor solubility of its conjugates typically arises from the large, nonpolar surface area of the phthalimide group and the molecule it is conjugated to, which outweighs the solubilizing effect of the single carboxylic acid group.

Q2: What is the first and simplest method I should try to dissolve my conjugate?

A: The simplest first step is pH adjustment. The carboxylic acid group on the linker is weakly acidic. By increasing the pH of your aqueous solution to a value above the acid's pKa (typically > 6.0), you can deprotonate the acid to form a carboxylate salt. This salt form is significantly more polar and often dramatically increases water solubility.[2][3]

Q3: My compound is still insoluble after pH adjustment. What should I try next?

A: The next step is to try using a co-solvent. A small percentage of a water-miscible organic solvent can disrupt the hydrogen-bonding network of water and reduce the polarity of the solvent system, helping to dissolve hydrophobic compounds.[4][5][6] Common choices include DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs).[4] It is crucial to start with a small amount (e.g., 1-5% v/v) and increase if necessary, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

Q4: Can I use surfactants to dissolve my this compound conjugate?

A: Yes, surfactants can be very effective. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[7] The hydrophobic core of these micelles can encapsulate the poorly soluble conjugate, allowing it to be dispersed in the aqueous medium.[8] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in pharmaceutical formulations due to their high efficacy and low toxicity.[8]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with your this compound conjugates.

Problem: My conjugate precipitates immediately when added to aqueous buffer (e.g., PBS).
Potential Cause Suggested Solution
Low Intrinsic Solubility The compound's hydrophobic character prevents it from dissolving in a polar aqueous environment.
Incorrect pH The carboxylic acid is in its neutral, less soluble form at neutral or acidic pH.
Solution: Prepare a concentrated stock solution in an organic solvent first. Dissolve the conjugate in a minimal amount of 100% DMSO, DMF, or ethanol. Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. This method, known as solvent exchange or precipitation, can sometimes yield a fine suspension or a supersaturated solution.
Solution: Increase the pH of the aqueous buffer. Adjust the pH of your buffer to 8.0-9.0 using a dilute base like sodium hydroxide (B78521) (NaOH) before adding the conjugate.[9][10] This will convert the carboxylic acid to its more soluble salt form.[2][3]
Problem: My conjugate dissolves in organic solvent but precipitates when diluted into my aqueous experimental medium.
Potential Cause Suggested Solution
"Crashing Out" The final concentration of the organic co-solvent is too low to maintain solubility in the aqueous medium.
Buffer Incompatibility Components of the buffer (e.g., divalent cations like Ca²⁺, Mg²⁺) may form insoluble salts with the carboxylate form of your conjugate.[3]
Solution: Optimize the co-solvent percentage. Determine the minimum percentage of co-solvent required to keep the compound in solution at the desired final concentration. See the data table below for an example. Be mindful of the maximum co-solvent concentration tolerated by your assay (e.g., <1% DMSO for many cell-based assays).
Solution: Use a formulation strategy. Employ solubility enhancers such as cyclodextrins or surfactants. Cyclodextrins can form inclusion complexes with the hydrophobic parts of your molecule, effectively shielding them from water and improving solubility.[11]
Solution: Test different buffers. If you suspect salt precipitation, try formulating your conjugate in a buffer without divalent cations, such as HEPES or Tris, and compare the results to PBS.
Solubility Data Example: Compound-X in PBS (pH 7.4)

The following table provides hypothetical data for an this compound conjugate ("Compound-X") to illustrate the effect of co-solvents on solubility.

Co-SolventConcentration (v/v %)Apparent Solubility (µg/mL)Observations
None0%< 1Heavy precipitation
DMSO1%15Fine suspension
DMSO5%85Slightly hazy solution
DMSO10%250Clear solution
Ethanol5%40Hazy solution
PEG 4005%110Clear solution

Experimental Protocols

Protocol 1: pH-Modification for Enhanced Solubility

This protocol describes how to leverage the acidic nature of the C5-acid to improve aqueous solubility.

  • Objective: To dissolve the conjugate by converting the carboxylic acid to its more soluble carboxylate salt.

  • Materials:

    • This compound conjugate

    • Deionized water or desired buffer (e.g., PBS)

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • 0.1 M Hydrochloric Acid (HCl) solution

    • Calibrated pH meter

  • Methodology:

    • Weigh the desired amount of the conjugate and place it in a sterile container.

    • Add the desired volume of aqueous buffer to the conjugate.

    • While stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.

    • Monitor the pH continuously. Observe the point at which the compound dissolves completely. This is typically 1-2 pH units above the pKa of the carboxylic acid.

    • Once the compound is dissolved, if required, carefully back-titrate the solution to the desired final pH (e.g., 7.4) using 0.1 M HCl.

    • Caution: Be aware that the compound may precipitate again if the final pH is too low. The goal is to find the highest pH that is compatible with your experiment while maintaining solubility.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol details the standard method for preparing a concentrated stock solution for serial dilution into experimental media.

  • Objective: To create a high-concentration stock solution for convenient use in experiments.

  • Materials:

    • This compound conjugate

    • High-purity organic solvent (e.g., DMSO, DMF)

    • Vortex mixer and/or sonicator

    • Calibrated pipettes

  • Methodology:

    • Weigh out the conjugate into a microcentrifuge tube or glass vial.

    • Add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock (e.g., 10, 20, or 50 mM).

    • Vortex vigorously for 1-2 minutes. If solids remain, place the sealed container in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution appropriately (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

    • When preparing working solutions, ensure the final concentration of the organic solvent in your assay is low and consistent across all conditions, including vehicle controls.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with your conjugate.

G cluster_start cluster_ph pH Adjustment cluster_cosolvent Co-Solvent Approach cluster_formulation Advanced Formulation cluster_end start Start: Conjugate Insoluble in Aqueous Buffer ph_node Deprotonate Acid: Adjust pH to > 7.5 start->ph_node ph_check Soluble? ph_node->ph_check cosolvent_node Prepare Stock in DMSO/EtOH (e.g., 10-50 mM) ph_check->cosolvent_node No end_success Proceed with Experiment ph_check->end_success Yes cosolvent_dilute Dilute into Aqueous Buffer (Final DMSO < 1%) cosolvent_node->cosolvent_dilute cosolvent_check Soluble? cosolvent_dilute->cosolvent_check formulation_node Use Surfactants (Tween®) or Cyclodextrins (HP-β-CD) cosolvent_check->formulation_node No cosolvent_check->end_success Yes formulation_check Soluble? formulation_node->formulation_check formulation_check->end_success Yes end_fail Consult Formulation Specialist formulation_check->end_fail No G cluster_linker Linker Details conjugate Hydrophobic Conjugated Molecule (e.g., Protein Binder) This compound Linker Carboxylic Acid linker_parts Hydrophobic Phthalimide Group Flexible C5 Alkyl Chain Ionizable Acid Group conjugate:f1->linker_parts consists of solubility_factors Decreases Solubility (Large, Nonpolar Surface) Increases Solubility (Ionization to Carboxylate) linker_parts:f0->solubility_factors:f0 contributes to linker_parts:f2->solubility_factors:f1 contributes to

References

removing unconjugated O-Phthalimide-C5-acid post-reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated O-Phthalimide-C5-acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: I have unreacted this compound remaining in my reaction mixture. What are the general strategies for its removal?

A1: The primary strategies for removing residual this compound leverage its chemical properties, specifically the phthalimide (B116566) group and the terminal carboxylic acid. The main approaches include:

  • Extraction: Utilizing the acidic nature of the carboxylic acid to move the impurity into an aqueous basic phase.

  • Hydrolysis: Cleaving the phthalimide group under basic or acidic conditions to form more water-soluble byproducts that can be easily washed away.

  • Chromatography: Separating the impurity from the desired product based on polarity differences.

  • Precipitation/Crystallization: Selectively precipitating either the product or the impurity.

Q2: How can I use basic extraction to remove this compound?

A2: this compound possesses a carboxylic acid group, which is readily deprotonated by a mild base. By washing your organic reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), the unconjugated acid will be converted to its carboxylate salt, which is highly soluble in the aqueous layer and thus removed from the organic phase containing your product.

Q3: My product is sensitive to basic conditions. Are there alternative removal methods?

A3: Yes, if your product is base-sensitive, you have several options:

  • Silica (B1680970) Gel Chromatography: this compound is a relatively polar molecule due to the carboxylic acid and imide groups. It will have a strong affinity for silica gel. Your less polar product can likely be eluted first with a suitable solvent system.

  • Acidic Hydrolysis: If your product is stable under acidic conditions, you can hydrolyze the phthalimide group to phthalic acid and 5-aminopentanoic acid hydrochloride.[1] These are typically more water-soluble than the starting material and can be removed by an aqueous wash.

  • Reductive Cleavage: A mild method involves reductive cleavage using sodium borohydride.[2][3] This converts the phthalimide to a diol, which can alter its solubility and chromatographic behavior, facilitating separation.

Q4: What are the expected byproducts if I choose to hydrolyze the this compound?

A4: Hydrolysis of the phthalimide group will yield phthalic acid and 5-aminopentanoic acid. Under basic hydrolysis, you will form the sodium salts of these acids. Under acidic hydrolysis, you will form phthalic acid and the hydrochloride salt of 5-aminopentanoic acid.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Emulsion formation during basic extraction. High concentration of reactants or product acting as a surfactant.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the problem persists, filter the mixture through a pad of Celite.
Incomplete removal of this compound after a single basic wash. Insufficient amount of base or insufficient mixing.Perform multiple extractions with the basic solution. Ensure vigorous shaking of the separatory funnel for adequate mixing. Check the pH of the aqueous layer to ensure it remains basic.
Product is lost into the aqueous layer during basic extraction. The product itself has acidic functional groups.Use a weaker base for the extraction, such as sodium bicarbonate instead of sodium hydroxide (B78521). Alternatively, consider using column chromatography as a non-extractive purification method.
This compound co-elutes with the product during column chromatography. The polarity of the product and the impurity are too similar.Adjust the solvent system for chromatography. A more polar or less polar eluent might improve separation. Consider using a different stationary phase, such as alumina.

Experimental Protocols

Protocol 1: Removal by Basic Aqueous Extraction

This protocol is suitable for products that are stable in the presence of a mild base and are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent density) and the lower layer will be the aqueous phase containing the deprotonated this compound.

  • Collection: Drain the aqueous layer. Repeat the extraction (steps 2-4) two more times with fresh NaHCO₃ solution to ensure complete removal.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal by Phthalimide Hydrolysis followed by Extraction

This protocol is for situations where simple extraction is insufficient or when conversion to more soluble byproducts is desired. This example uses basic hydrolysis.

  • Reaction Quenching: After the primary reaction is complete, add an aqueous solution of a strong base like sodium hydroxide (NaOH) to the reaction mixture to achieve a final concentration of 1-2 M.

  • Hydrolysis: Heat the mixture to reflux and stir for several hours. Monitor the disappearance of this compound by a suitable method (e.g., TLC or LC-MS).

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction of Product: If the product is organic-soluble, extract it with a suitable solvent (e.g., diethyl ether, ethyl acetate). The hydrolysis byproducts (phthalic acid salt and 5-aminopentanoate) will remain in the aqueous layer.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate to yield the purified product.

Data Presentation

Physical Properties of Phthalimide
PropertyValueCitation
Appearance White solid[4][5]
Molar Mass 147.13 g/mol [4]
Melting Point 238 °C[4][5]
Boiling Point 336 °C (sublimes)[4][5]
Water Solubility Slightly soluble (0.3 g/100 mL at 20 °C)[6][7]
Solubility in other solvents Soluble in acetic acid, NaOH solution, KOH solution, ethanol, and acetone.[6][7] Insoluble in non-polar solvents.[7][6][7]
pKa 8.3[4]

Visualizations

experimental_workflow cluster_extraction Protocol 1: Basic Extraction start1 Crude Reaction Mixture in Organic Solvent sep_funnel Add Saturated NaHCO3 (aq) and Shake start1->sep_funnel separate Separate Layers sep_funnel->separate aq_layer Aqueous Layer: Contains Deprotonated This compound separate->aq_layer Impurity org_layer Organic Layer: Contains Product separate->org_layer Product dry Dry and Concentrate org_layer->dry product1 Purified Product dry->product1

Caption: Workflow for removing this compound via basic extraction.

logical_relationship cluster_properties Chemical Properties cluster_methods Removal Methods unreacted Unconjugated This compound in Reaction Mixture prop1 Acidic Carboxylic Group unreacted->prop1 prop2 Hydrolyzable Phthalimide Group unreacted->prop2 prop3 Polar Nature unreacted->prop3 method1 Basic Extraction prop1->method1 exploits method2 Hydrolysis (Acidic/Basic) prop2->method2 exploits method3 Chromatography prop3->method3 exploits

Caption: Relationship between chemical properties and removal methods.

References

Technical Support Center: O-Phthalimide-C5-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of O-Phthalimide-C5-acid in bioconjugation experiments. The focus is on common side reactions and strategies to mitigate them, ensuring successful and reproducible conjugation outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

This compound is a bifunctional linker. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for covalent coupling to primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) on biomolecules such as proteins, antibodies, or peptides.[1][] The phthalimide (B116566) group serves as a stable protecting group for a primary amine, which can be deprotected in a subsequent step to introduce a reactive amine for further functionalization.[3] This is a common strategy in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[4][5][6]

Q2: What are the main chemical reactions involved in a typical two-step conjugation process with this linker?

The process involves two key stages:

  • Conjugation Step: The carboxylic acid of this compound is activated (commonly with EDC/NHS) to form an NHS ester. This amine-reactive intermediate is then incubated with the biomolecule, forming a stable amide bond with primary amine residues.

  • Deprotection Step: After the initial conjugation and purification, the phthalimide group is removed to unmask a primary amine. This is traditionally done using hydrazine (B178648), although milder alternatives exist.[7][8][9]

Q3: What is the most common side reaction during the NHS ester conjugation step?

The most prevalent side reaction is the hydrolysis of the NHS ester .[10] In aqueous buffers, water molecules can attack the ester, regenerating the carboxylic acid and rendering the linker incapable of reacting with the target amine. This reaction is highly pH-dependent and competes directly with the desired aminolysis (reaction with the amine).[]

Q4: Can the phthalimide group itself cause side reactions during conjugation?

Yes, while the phthalimide group is generally stable, there is a possibility of nucleophilic attack on the phthalimide ring by primary amines on the biomolecule, especially under basic conditions.[1] This can lead to the opening of the phthalimide ring and the formation of an undesired, stable phthalamic acid amide adduct, preventing subsequent deprotection to the desired primary amine.

Q5: Are there side reactions associated with the hydrazine-mediated deprotection step?

Hydrazine is a strong nucleophile and can lead to side reactions, particularly if the biomolecule contains sensitive functional groups. A potential side reaction is the hydrazinolysis of other amide bonds within the protein structure, which could lead to denaturation or fragmentation of the biomolecule.[11] Optimizing the reaction conditions (e.g., using a minimal excess of hydrazine at room temperature) is crucial.[11]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

If you observe a low yield of your desired conjugate, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps & Recommendations
NHS Ester Hydrolysis Verify Buffer pH: The optimal pH for NHS ester conjugation is a compromise between amine reactivity and ester stability, typically between pH 7.2 and 8.5 .[] Use a freshly calibrated pH meter to confirm the pH of your reaction buffer. Avoid buffers containing primary amines (e.g., Tris), as they will compete in the reaction. Optimize Temperature and Time: Perform the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis. The half-life of NHS esters decreases significantly at higher temperatures and pH.[12] Increase Reactant Concentrations: If possible, use a higher concentration of your protein/biomolecule. This can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[]
Inactive NHS Ester Fresh Reagent Preparation: Always prepare the NHS ester solution immediately before use. NHS esters are moisture-sensitive and should be stored in a desiccator. Use anhydrous DMSO or DMF for dissolution. Confirm Activation: If you are performing a two-step activation (EDC/NHS), ensure optimal conditions for this step.
Inaccessible Amine Residues Structural Analysis: If available, analyze the structure of your biomolecule to assess the accessibility of lysine residues. Buried amines will not be available for conjugation. Denaturation (Use with Caution): In some cases, partial denaturation can expose more reactive sites, but this may compromise the biological activity of your protein.
Problem 2: Unexpected Side Products or Heterogeneity

If you observe multiple products or products with unexpected molecular weights, investigate these possibilities:

Potential Cause Troubleshooting Steps & Recommendations
Phthalimide Ring Opening pH Control: Avoid excessively high pH during the conjugation step (stay within the 7.2-8.5 range) to minimize the risk of nucleophilic attack on the phthalimide ring by lysine residues. Reaction Time: A shorter reaction time, where sufficient conjugation is achieved, can reduce the likelihood of this side reaction.
Intramolecular Cyclization Linker Design: While less common for a C5 linker, be aware of the potential for the activated NHS ester to react with the phthalimide nitrogen under certain conditions, though this is sterically hindered. This is more of a concern during the synthesis of the linker itself.
Side Reactions During Deprotection Use Alternative Deprotection Reagents: If you suspect hydrazine is damaging your biomolecule, consider milder, non-hydrazine-based methods. An efficient alternative is using sodium borohydride (B1222165) (NaBH4) followed by acetic acid , which proceeds at near-neutral pH and can prevent side reactions with other amide bonds.[3][8] Another option is using ethylene diamine .[9] Optimize Hydrazine Reaction: If using hydrazine, perform the reaction at room temperature with a minimal excess of the reagent (e.g., 1.5-2 equivalents) to reduce the risk of side reactions.[11]

Data Presentation

Table 1: pH-Dependent Stability of NHS Esters

This table summarizes the approximate half-life of a typical NHS ester in aqueous solution at different pH values. Note that the exact half-life can vary based on the specific molecule and buffer composition.

pHTemperatureApproximate Half-Life
7.04°C4-5 hours
8.025°C (Room Temp)~ 1 hour
8.525°C (Room Temp)~ 30 minutes
9.025°C (Room Temp)< 10 minutes

Data compiled from multiple sources indicating the trend of decreasing stability with increasing pH.[12][13]

Table 2: Comparison of Phthalimide Deprotection Methods
Method Reagents Typical Conditions Advantages Potential Side Reactions/Disadvantages
Standard (Ing-Manske) Hydrazine (N₂H₄)THF or Ethanol, Room Temp, 4hEfficient and widely used.[14]Can react with other amides/esters in the biomolecule; Phthalhydrazide (B32825) byproduct can be difficult to remove.[11]
Milder Reduction 1. Sodium Borohydride (NaBH₄) / 2-propanol2. Acetic AcidOne-flask, near-neutral pHAvoids harsh basic conditions; minimizes side reactions with protein backbone; prevents racemization.[3][8]Requires a two-stage, one-pot procedure.
Alternative Nucleophile Ethylene DiamineIsopropanol, Room TempMilder than hydrazine; avoids hydrazine-sensitive groups.[9]Requires an excess of the reagent.

Experimental Protocols

General Protocol for NHS Ester Conjugation
  • Buffer Exchange: Ensure your biomolecule is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.

  • Prepare Reagents: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the biomolecule solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

General Protocol for Phthalimide Deprotection with Hydrazine
  • Dissolve Conjugate: Dissolve the purified phthalimide-conjugated biomolecule in a suitable buffer (e.g., THF/water mixture).

  • Add Hydrazine: Add a 2-4 fold molar excess of aqueous hydrazine.

  • Incubation: Stir the reaction at room temperature for 4 hours.

  • Purification: Purify the deprotected biomolecule to remove the phthalhydrazide byproduct and excess hydrazine, typically using size-exclusion chromatography.[14]

Visualizations

cluster_conjugation Conjugation Pathway cluster_side1 Side Reactions Linker_NHS O-Phthalimide-C5-NHS Ester Conjugate Phthalimide-C5-Biomolecule (Stable Amide Bond) Linker_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolysis Hydrolysis (Inactive Carboxylic Acid) Linker_NHS->Hydrolysis pH > 8.5 Low [Protein] RingOpening Phthalimide Ring Opening (Undesired Adduct) Linker_NHS->RingOpening High pH Lys-NH2 attack Protein_NH2 Biomolecule (Lys-NH2) Protein_NH2->Conjugate NHS_byproduct NHS (byproduct) H2O H2O H2O->Hydrolysis

Caption: Main conjugation pathway and key side reactions.

cluster_deprotection Deprotection Pathway cluster_side2 Side Reaction cluster_alt Alternative Mild Deprotection Conjugate Phthalimide-C5-Biomolecule Deprotected H2N-C5-Biomolecule (Final Product) Conjugate->Deprotected Standard Method Conjugate->Deprotected Milder Conditions Byproduct Phthalhydrazide Hydrazine Hydrazine (N2H4) Hydrazine->Deprotected Backbone_cleavage Protein Backbone Amide Cleavage Hydrazine->Backbone_cleavage Excess N2H4 NaBH4 NaBH4 / Acetic Acid NaBH4->Deprotected

Caption: Phthalimide deprotection and potential side reactions.

Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.0? Start->Check_pH Check_Reagents Are NHS ester and biomolecule fresh/active? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with fresh buffer Check_pH->Adjust_pH No Check_Conc Is biomolecule concentration > 1 mg/mL? Check_Reagents->Check_Conc Yes New_Reagents Prepare fresh NHS ester; check biomolecule integrity Check_Reagents->New_Reagents No Increase_Conc Increase biomolecule and/or linker concentration Check_Conc->Increase_Conc No Success Improved Yield Check_Conc->Success Yes Optimize_Temp Try reaction at 4°C overnight Optimize_Temp->Success Increase_Conc->Optimize_Temp New_Reagents->Success Adjust_pH->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: O-Phthalimide-C5-Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of O-Phthalimide-C5-acid reactions.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound reactions, offering potential causes and recommended solutions.

Q1: Why is my reaction yield significantly lower on a larger scale compared to the lab scale?

A1: Several factors can contribute to a drop in yield during scale-up. These include issues with mass and heat transfer, mixing efficiency, and changes in reagent addition rates.

  • Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing and localized "hot spots." This can cause side reactions or degradation of products and reactants. Ensure that the stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture.

  • Mixing Efficiency: The rate of reagent addition can become critical at a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and prevent the formation of impurities.

  • Solvent Effects: The choice of solvent is crucial. While a reaction may work well in a specific solvent at a small scale, a different solvent might be required for larger batches to improve solubility, heat transfer, and safety.

Q2: I am observing the formation of unexpected byproducts. What are the likely causes and how can I minimize them?

A2: The formation of byproducts is a common challenge during scale-up. The specific byproducts will depend on the exact nature of your "this compound" reaction. However, some general causes include:

  • Side Reactions: Increased reaction times or higher temperatures due to poor heat control can promote side reactions.

  • Impurity Profile of Starting Materials: The purity of your starting materials can have a more significant impact at a larger scale. Ensure you are using reagents of appropriate grade.

  • Atmospheric Control: Reactions sensitive to air or moisture may require stricter control under an inert atmosphere (e.g., nitrogen or argon) in a larger reactor.

Q3: The reaction is proceeding much slower than expected at a larger scale. What could be the issue?

A3: Slower reaction rates are often linked to mass transfer limitations and inefficient mixing.

  • Catalyst Deactivation: If your reaction uses a catalyst, ensure it is not deactivating due to impurities or poor mixing.

  • Reagent Concentration: As the volume increases, maintaining a consistent concentration of all reactants becomes more challenging. Verify your calculations and addition procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this compound reactions?

A1: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: Be aware of the reaction exotherm. A reaction that is easily controlled in a small flask can generate a significant amount of heat at a larger scale, potentially leading to a runaway reaction. Perform thermal screening studies (e.g., using a reaction calorimeter) to understand the thermal profile of your reaction.

  • Reagent Handling: Ensure you have appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) for handling larger quantities of chemicals.

  • Pressure Build-up: Be aware of potential gas evolution, which can lead to pressure build-up in a closed system.

Q2: How do I choose the right equipment for scaling up my reaction?

A2: The choice of equipment depends on the specific requirements of your reaction.

  • Reactor Material: Ensure the reactor material is compatible with all reactants, products, and solvents. Glass-lined reactors are common for their chemical resistance.

  • Stirring Mechanism: The type of agitator (e.g., anchor, turbine) should be chosen based on the viscosity of the reaction mixture and the required mixing efficiency.

  • Heating and Cooling System: The reactor should have a reliable heating and cooling system to maintain the desired reaction temperature.

Q3: What analytical techniques are recommended for monitoring the reaction progress during scale-up?

A3: In-process monitoring is crucial for successful scale-up. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the desired product and any byproducts.

  • Gas Chromatography (GC): Useful for analyzing volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the compounds in the reaction mixture.

Quantitative Data Summary

ParameterLab Scale (e.g., 1L)Pilot/Production Scale (e.g., 100L)Key Considerations for Scale-Up
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, potential for "hot spots."Requires a robust reactor heating/cooling system.
Mixing Time Typically fast and efficient.Can be significantly longer, leading to concentration gradients.Agitator design and speed are critical.
Reagent Addition Often rapid (bolus addition).Usually slow and controlled to manage exotherms.Use of dosing pumps is recommended.
Reaction Time May be shorter due to efficient mixing and heat transfer.May need to be adjusted to ensure complete conversion.In-process monitoring is essential.

Experimental Protocols & Workflows

The following diagrams illustrate a general workflow for scaling up a chemical reaction and a troubleshooting decision tree for yield issues.

experimental_workflow cluster_dev Lab-Scale Development cluster_scaleup Scale-Up cluster_production Production lab_opt Reaction Optimization process_understanding Process Understanding lab_opt->process_understanding analytical_dev Analytical Method Development process_understanding->analytical_dev safety_assessment Safety Assessment (Calorimetry) analytical_dev->safety_assessment pilot_batch Pilot Plant Batch safety_assessment->pilot_batch process_validation Process Validation pilot_batch->process_validation manufacturing Manufacturing process_validation->manufacturing quality_control Quality Control manufacturing->quality_control

Caption: A typical workflow for chemical process scale-up.

troubleshooting_yield start Low Yield at Scale check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Uniform? check_mixing->check_temp Yes improve_agitation Improve Agitation check_mixing->improve_agitation No check_addition Is Reagent Addition Controlled? check_temp->check_addition Yes improve_heating Improve Heating/Cooling check_temp->improve_heating No check_purity Are Starting Materials Pure? check_addition->check_purity Yes control_addition Control Addition Rate check_addition->control_addition No purify_reagents Purify/Source Higher Grade Reagents check_purity->purify_reagents No end Yield Optimized check_purity->end Yes improve_agitation->end improve_heating->end control_addition->end purify_reagents->end

Caption: Troubleshooting guide for low yield during scale-up.

Validation & Comparative

A Comparative Guide to O-Phthalimide-C5-acid and Maleimide Linkers for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of protein conjugates, influencing the stability, homogeneity, and ultimate efficacy of the final product. This guide provides an objective comparison of two distinct classes of linkers: O-Phthalimide-C5-acid and maleimide-based reagents, highlighting their disparate conjugation chemistries and primary applications. While both are utilized in bioconjugation, their mechanisms of action and target specificities are fundamentally different.

Executive Summary

Maleimide (B117702) linkers are the established standard for thiol-reactive conjugation, targeting cysteine residues to form stable, yet potentially reversible, thioether bonds. They are extensively used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. In contrast, this compound, also known as 6-N-Phthalimidoylhexanoic acid, is primarily employed as a hapten for amine-reactive conjugation. In this context, the phthalimide (B116566) group acts as a protecting moiety, while the terminal carboxylic acid is activated to react with lysine (B10760008) residues on proteins, typically for the purpose of antigen design.[1][2] This guide will elucidate these differences, providing the necessary data and protocols for researchers to make informed decisions based on their specific conjugation needs.

Mechanism of Action and Specificity

The choice between a maleimide and an this compound linker is dictated by the desired target residue on the protein and the intended application of the conjugate.

Maleimide Linkers: Thiol-Reactive Conjugation

Maleimide groups are highly specific for sulfhydryl (thiol) groups found in cysteine residues. The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable thioether linkage.[3] This reaction is most efficient and specific within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the reactivity of maleimides towards primary amines (like those in lysine) can increase, potentially leading to off-target conjugation.[2]

Maleimide_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_Cys Protein-SH (Cysteine Residue) Thioether_Conjugate Protein-S-Linker (Stable Thioether Bond) Protein_Cys->Thioether_Conjugate Michael Addition Maleimide_Linker Maleimide Linker Maleimide_Linker->Thioether_Conjugate pH pH 6.5 - 7.5 pH->Thioether_Conjugate

This compound: Amine-Reactive Conjugation

This compound is not a thiol-reactive linker. Instead, its terminal carboxylic acid group can be activated (e.g., using carbodiimides like EDC to form an NHS ester) to react with primary amines, such as the ε-amino group of lysine residues.[1][2] The phthalimide moiety in this molecule serves as a stable protecting group for an amine, which is not directly involved in the conjugation to the target protein. This type of linker is often used to attach small molecules (haptens) to larger carrier proteins to elicit an immune response.[1][2]

Phthalimide_Conjugation cluster_reactants Reactants cluster_activation Activation cluster_product Product Protein_Lys Protein-NH2 (Lysine Residue) Amide_Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Protein_Lys->Amide_Conjugate Acylation Phthalimide_Acid This compound Activation_Step EDC/NHS Phthalimide_Acid->Activation_Step Activated_Linker Activated Phthalimide Linker (NHS Ester) Activation_Step->Activated_Linker Activated_Linker->Amide_Conjugate

Performance Comparison

A direct performance comparison is challenging due to the different chemistries. Instead, the following table summarizes the key characteristics of each linker type.

FeatureMaleimide LinkersThis compound (Activated)
Target Residue Cysteine (Thiol Group)Lysine (Amine Group)
Reaction Type Michael AdditionAcylation
Resulting Bond ThioetherAmide
Optimal pH 6.5 - 7.57.2 - 8.5
Bond Stability Stable, but susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols.[4] Can be stabilized by hydrolysis of the succinimide (B58015) ring.[5]Highly stable
Primary Application Antibody-Drug Conjugates (ADCs), PEGylation, fluorescent labeling of specific sites.Hapten-carrier conjugation for antigen design and antibody production.[1][2]
Specificity High for thiols at optimal pH.Reactive with all accessible primary amines (lysine residues and N-terminus).

Quantitative Data Summary

Quantitative data for conjugation efficiency is highly dependent on the specific protein, linker, and reaction conditions. However, general observations can be summarized.

Table 1: Factors Influencing Maleimide Conjugation Efficiency

ParameterConditionEffect on EfficiencyReference
pH 6.5 - 7.5Optimal for thiol specificity and reaction rate.[1]
< 6.5Slower reaction rate.[1]
> 7.5Increased reactivity with amines, potential for hydrolysis.[2]
Maleimide:Thiol Ratio 2:1 (for small peptides)Optimal for cRGDfK peptide.[6]
5:1 (for larger proteins)Optimal for 11A4 nanobody.[6]
10:1 - 20:1Recommended starting range for general protein labeling.[7]
Temperature 4°CSlower reaction, often performed overnight.[7]
Room Temperature (20-25°C)Faster reaction, typically 2 hours.[7]

Table 2: Amine-Reactive Conjugation Efficiency

Data for this compound specifically is not widely published in comparative studies. However, for amine-reactive NHS esters in general:

ParameterConditionEffect on EfficiencyReference
pH 7.2 - 8.5Optimal for reaction with primary amines.N/A
< 7.0Slower reaction rate due to protonation of amines.N/A
Linker:Protein Ratio Varies widelyHighly dependent on the number of accessible lysines and desired degree of labeling.N/A
Hydrolysis Aqueous bufferNHS esters are susceptible to hydrolysis, which competes with the conjugation reaction.[8]

Experimental Protocols

Experimental_Workflow

Protocol 1: Maleimide Conjugation to Protein Thiols

This protocol is a general guideline and should be optimized for the specific protein and linker used.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiol-containing agents are present). A typical protein concentration is 1-10 mg/mL.[7]

    • If targeting cysteine residues involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[7] TCEP does not need to be removed before adding the maleimide linker. If DTT is used, it must be removed via a desalting column prior to conjugation.

  • Maleimide Linker Preparation:

    • Prepare a stock solution of the maleimide linker (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of linker to protein is a common starting point).[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted maleimide linker using a desalting column, dialysis, or size exclusion chromatography appropriate for the size of the protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using spectrophotometry (if the linker has a chromophore) or mass spectrometry.

Protocol 2: this compound Conjugation to Protein Amines (via NHS Ester)

This protocol involves a two-step process: activation of the carboxylic acid and then conjugation to the protein.

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a slight molar excess to the linker.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature to form the O-Phthalimide-C5-NHS ester.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS or borate (B1201080) buffer).

  • Conjugation Reaction:

    • Add the activated O-Phthalimide-C5-NHS ester solution to the protein solution. The molar ratio will depend on the desired degree of labeling and should be empirically determined.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the conjugate and characterize it using methods similar to those described in the maleimide protocol.

Conclusion

The choice between this compound and maleimide linkers is fundamentally a choice between targeting amines (lysine) or thiols (cysteine). Maleimides are the go-to reagents for site-specific modification of cysteine residues, offering high reactivity and specificity under controlled pH conditions, which is crucial for applications like ADCs. However, the stability of the resulting thioether bond must be considered, as retro-Michael reactions can lead to deconjugation. This compound, on the other hand, is a tool for amine modification, typically used in immunology to create hapten-carrier conjugates for antibody production. Its chemistry results in a highly stable amide bond but lacks the site-specificity of cysteine targeting, as it will react with multiple accessible lysine residues. Researchers should select the appropriate linker based on the available functional groups on their protein of interest and the desired stability and function of the final conjugate.

References

Comparative Analysis of Amine-Protected C5 Linkers: Phthalimide vs. Boc and Fmoc NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of final efficacy and stability. Bifunctional linkers, which possess two reactive ends, are essential for covalently connecting different molecular entities. A common strategy involves the use of an N-Hydroxysuccinimide (NHS) ester for reaction with primary or secondary amines on a target molecule, and a protected functional group on the other end of the linker, which can be deprotected in a subsequent step for further conjugation.

This guide provides a comparative overview of O-Phthalimide-C5-acid NHS ester against two other commonly employed amine-protected C5 linkers: Boc-5-aminopentanoic acid NHS ester and Fmoc-5-aminopentanoic acid NHS ester. The comparison focuses on their chemical properties, reactivity, and the conditions required for the deprotection of the terminal amine.

Chemical Properties and Reactivity

The fundamental reaction for all three NHS esters is the acylation of a primary or secondary amine, resulting in a stable amide bond and the release of N-Hydroxysuccinimide. The core difference between the compared linkers lies in the nature of the protecting group for the terminal amine (Phthalimide, Boc, or Fmoc).

FeatureThis compound NHS EsterBoc-5-aminopentanoic acid NHS EsterFmoc-5-aminopentanoic acid NHS Ester
Molecular Weight 330.3 g/mol 314.4 g/mol 436.5 g/mol
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide EsterN-Hydroxysuccinimide Ester
Protected Group Phthalimidetert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Linker Length 5 carbons5 carbons5 carbons
Deprotection Condition Hydrazine (B178648) (e.g., in DMF)Strong Acid (e.g., TFA in DCM)Base (e.g., 20% Piperidine (B6355638) in DMF)

Experimental Protocols

1. General NHS Ester Conjugation Protocol:

This protocol describes a general method for the conjugation of an NHS ester to a protein.

  • Materials:

    • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer should be free of primary amines (e.g., Tris).

    • NHS ester linker (Phthalimide-C5-NHS, Boc-C5-NHS, or Fmoc-C5-NHS) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Size-exclusion chromatography column for purification.

  • Procedure:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the NHS ester in DMSO or DMF at a concentration of 10-100 mM.

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the protein-linker conjugate using size-exclusion chromatography to remove unreacted linker and byproducts.

2. Amine Deprotection Protocols:

  • Phthalimide Deprotection (Hydrazinolysis):

    • Dissolve the phthalimide-protected conjugate in DMF.

    • Add an excess of hydrazine hydrate (B1144303) (e.g., 10-20 equivalents).

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can be precipitated or purified by chromatography.

  • Boc Deprotection (Acidolysis):

    • Dissolve the Boc-protected conjugate in a minimal amount of dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure.

  • Fmoc Deprotection (Base Treatment):

    • Dissolve the Fmoc-protected conjugate in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and purify the product.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the general workflow for NHS ester conjugation and the chemical logic behind the use of different protecting groups.

G cluster_workflow Experimental Workflow A Dissolve Protein in Amine-Free Buffer B Add NHS Ester (in DMSO/DMF) A->B C Incubate (RT or 4°C) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E

Caption: General workflow for protein conjugation using an NHS ester.

G cluster_main Deprotection Strategies for Amine-Terminated Linkers cluster_phthalimide Phthalimide cluster_boc Boc cluster_fmoc Fmoc start Amine-Protected C5-Linker Conjugate P1 Phthalimide-Linker start->P1 B1 Boc-Linker start->B1 F1 Fmoc-Linker start->F1 P3 Deprotected Amine-Linker P1->P3 Hydrazinolysis P2 Hydrazine P2->P3 B3 Deprotected Amine-Linker B1->B3 Acidolysis B2 Strong Acid (TFA) B2->B3 F3 Deprotected Amine-Linker F1->F3 Base Treatment F2 Base (Piperidine) F2->F3

Caption: Comparison of deprotection strategies for different amine protecting groups.

A Comparative Guide to Analytical Methods for Characterizing O-Phthalimide-C5-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of small molecules is a critical step in drug discovery and development. O-Phthalimide-C5-acid, a conjugate featuring a phthalimide (B116566) group linked to a five-carbon carboxylic acid chain, and its derivatives are integral components in various therapeutic modalities, including PROTACs (Proteolysis Targeting Chimeras). Accurate and comprehensive analysis is essential to confirm the structure, purity, and stability of these conjugates. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols.

Synthesized derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity. This multi-faceted approach ensures a thorough and reliable analysis of the conjugate.

Comparison of Core Analytical Methods

A suite of analytical methods is employed to provide a complete profile of the this compound conjugate. Each technique offers unique insights into the molecule's properties.

Analytical Method Information Provided Key Advantages Limitations
¹H NMR Spectroscopy Detailed information on the proton environment, confirming the presence and connectivity of alkyl and aromatic moieties.Provides unambiguous structural confirmation and isomeric purity.Can have overlapping signals in complex molecules; requires deuterated solvents.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity and accuracy for molecular formula determination.Isomers may not be distinguishable; "soft" ionization may be needed to see the molecular ion.
HPLC Purity assessment and quantification.Highly accurate for determining the percentage of the main component and impurities.Requires method development and validation; may require derivatization for detection.
FTIR Spectroscopy Identification of key functional groups (e.g., imide C=O, carboxylic acid C=O and O-H).Quick, non-destructive, and provides a "fingerprint" of the molecule.Provides limited structural information compared to NMR; not ideal for purity analysis.

Experimental Data and Protocols

Below are the expected data and detailed protocols for the primary analytical techniques used to characterize an this compound conjugate (specifically, N-(4-carboxybutyl)phthalimide).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the cornerstone for structural elucidation, providing detailed information about the chemical environment of each proton in the molecule.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Protons (Phthalimide): Two sets of multiplets are expected for the aromatic protons of the phthalimide group, typically appearing between δ 7.7 and 7.9 ppm.

  • Alkyl Chain Protons: The protons on the C5 acid chain will appear at distinct chemical shifts.

    • -CH₂-N (alpha to imide): ~ δ 3.7 ppm (triplet)

    • -CH₂-COOH (alpha to acid): ~ δ 2.4 ppm (triplet)

    • Internal -CH₂- groups: ~ δ 1.7-1.9 ppm (multiplets)

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically > δ 10 ppm, which may not always be observed depending on the solvent and concentration.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the conjugate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field strength will affect the resolution of the spectrum.

  • Data Acquisition: Acquire the spectrum. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that ionizes molecules and measures their mass-to-charge ratio, providing critical information about molecular structure and composition. It is widely used for compound identification and structural elucidation in organic chemistry.

Expected MS Data (Electrospray Ionization - ESI):

  • Molecular Ion Peak [M+H]⁺: For N-(4-carboxybutyl)phthalimide (C₁₃H₁₃NO₄), the expected monoisotopic mass is 247.08 g/mol . The protonated molecular ion would be observed at m/z = 248.09.

  • Other Adducts: Depending on the solvent system, other adducts like [M+Na]⁺ (m/z = 270.07) may be observed.

  • Fragmentation: The most intense ion is assigned an abundance of 100 and is referred to as the base peak. Cleavage of the C-Y bond to form an acylium ion (R-CO⁺) is a common fragmentation pattern for carboxylic acid derivatives.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the conjugate (~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample is bombarded with high-energy electrons.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

  • Detection: An electron multiplier or similar detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of compounds by separating components in a mixture.

Expected HPLC Data: A successful HPLC method will show a single major peak for the pure conjugate, with any impurities appearing as separate, smaller peaks. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Dissolve a known concentration of the conjugate in the mobile phase or a compatible solvent. The sample may require filtration to remove particulate matter.

  • Column and Mobile Phase Selection:

    • Column: A reversed-phase C18 column is commonly used for compounds of this polarity.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample. The components will separate based on their affinity for the stationary and mobile phases.

  • Detection: Use a UV detector set to a wavelength where the phthalimide group absorbs strongly (e.g., 220 nm or 254 nm). A photodiode array (PDA) detector can be used to assess peak purity by comparing spectra across the peak.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data (KBr pellet):

  • C=O Stretch (Imide): Two characteristic sharp peaks are expected for the symmetric and asymmetric stretching of the imide carbonyls, typically around 1770 cm⁻¹ and 1710 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, broad peak around 1700 cm⁻¹. This may overlap with the lower frequency imide peak.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ due to hydrogen bonding.

  • C-N Stretch (Imide): A peak around 1380 cm⁻¹.

  • Aromatic C-H Bending: Peaks in the 700-900 cm⁻¹ region.

Experimental Protocol: FTIR

  • Sample Preparation: Mix a small amount of the solid conjugate with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

  • Data Analysis: The instrument's software will automatically subtract the background. Analyze the positions and shapes of the absorption bands to identify the functional groups.

Visualizing the Analytical Workflow

The characterization of a newly synthesized conjugate follows a logical progression from initial purity checks to definitive structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation Synthesis Synthesis of Conjugate Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC for Purity Assessment Purification->HPLC Check Purity MS Mass Spectrometry for Molecular Weight HPLC->MS Confirm Mass NMR 1H NMR for Structural Confirmation MS->NMR Elucidate Structure FTIR FTIR for Functional Group ID NMR->FTIR Confirm Functional Groups

A Comparative Guide to O-Phthalimide-C5-acid Alternatives for Peptide Haptenylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of a robust antibody response against a specific peptide epitope is a cornerstone of numerous research, diagnostic, and therapeutic applications. This often requires the covalent linkage of a peptide hapten to a larger, immunogenic carrier protein. O-Phthalimide-C5-acid represents a class of reagents used for this purpose, where the carboxylic acid can be activated to react with amine groups on a carrier protein. However, a variety of alternative conjugation chemistries exist, each with distinct advantages and disadvantages in terms of efficiency, specificity, and the resulting immunogenicity of the conjugate.

This guide provides an objective comparison of common alternatives to this compound for the haptenylation of peptides, supported by experimental data and detailed protocols.

Comparison of Haptenylation Chemistries

The choice of conjugation chemistry is critical as it can influence the stability of the peptide-carrier linkage, the number of peptides conjugated (hapten density), and ultimately, the magnitude and quality of the immune response.[1][2] Key considerations include the functional groups available on the peptide, the desired orientation of the peptide on the carrier, and the potential for the linker itself to be immunogenic.

Conjugation Chemistry Target Functional Group(s) Bond Formed Key Advantages Key Disadvantages
This compound (via NHS-ester) Primary amines (N-terminus, Lys)AmideProvides a spacer arm.Phthalimide (B116566) group can be immunogenic; requires activation step.
Carbodiimide (EDC) Carboxyls and Primary aminesAmideSimple, one-pot reaction; versatile.[3]Can lead to peptide-peptide and protein-protein crosslinking (polymerization).[4]
Maleimide (B117702) Sulfhydryls (Cys)ThioetherHighly specific reaction; forms a stable covalent bond.[3]Requires a free cysteine in the peptide; thioether bond can show instability in vivo.[5][6]
Glutaraldehyde (B144438) Primary amines (N-terminus, Lys)Schiff base (reducible to secondary amine)Simple and rapid.Can result in a complex mixture of products and polymerization.[7]

Performance Data

Direct comparative studies of this compound with other haptenylation methods are not extensively available in the literature. However, data from studies comparing the alternatives provide valuable insights into how the choice of linker and conjugation chemistry affects the immune response.

Immunogenicity

The method of conjugation can significantly impact the resulting antibody titers and the nature of the immune response.

Conjugation Method Carrier Protein Hapten Key Findings
Glutaraldehyde vs. MaleimideKeyhole Limpet Hemocyanin (KLH)HIV-1 p17 gag peptide (HPG-30)Glutaraldehyde linkage resulted in a stronger anti-peptide antibody response. The maleimide-linked conjugate was more effective at inducing a peptide-specific cellular response.[1]
Various Maleimide-based linkersTetanus Toxoid (rTTHC)HIV-1 fusion peptide (FP8)Extremes in linker length (both very short and very long) and increased hydrophilicity negatively impacted the neutralizing antibody response.[8]
Varied Hapten DensityBovine Serum Albumin (BSA)Heroin surrogate (MorHap)The highest antibody binding in an ELISA was observed with conjugates containing a low hapten density (3-5 haptens per BSA molecule).
Varied Hapten DensityOvalbumin (OVA)Verotoxin 2e peptideAnti-peptide antibody titers increased with higher conjugation ratios.[2]
Conjugate Stability

The stability of the bond between the hapten and the carrier is crucial for the efficacy of the immunogen. While amide bonds formed via EDC or NHS-ester chemistry are generally stable, the thioether bond from maleimide conjugation can be susceptible to degradation.

Linkage Type Key Stability Characteristics
Amide Bond (from EDC/NHS-ester)Generally considered highly stable under physiological conditions.
Thioether Bond (from Maleimide)Susceptible to retro-Michael reaction and exchange with endogenous thiols like albumin and glutathione, leading to payload shedding.
Thiazine Linker (from Maleimide at N-terminal Cys)A rearranged structure formed from N-terminal cysteine conjugation with a maleimide that shows markedly slower degradation and reduced susceptibility to thiol exchange compared to the standard thioether bond.[5][6]
Sulfone Linker An alternative to maleimide for cysteine conjugation that has been shown to improve antibody-conjugate stability in human plasma.

Experimental Protocols

Protocol 1: this compound Haptenylation via NHS Ester Activation

This protocol is a representative two-step procedure for conjugating a carboxyl-containing hapten to a carrier protein.

Materials:

  • Peptide containing a primary amine for conjugation (if the phthalimide is on the carrier) or a peptide with the phthalimide-C5-acid moiety.

  • Carrier protein (e.g., KLH or BSA)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO) at a high concentration.

  • Add a 1.5-fold molar excess of both NHS and EDC to the hapten solution.

  • Incubate for 1 hour at room temperature to form the NHS ester.

Step 2: Conjugation to Carrier Protein

  • Dissolve the carrier protein (e.g., 10 mg of KLH) in 2 mL of Coupling Buffer.

  • Add the activated this compound NHS ester to the carrier protein solution. The molar ratio of hapten to carrier can be varied to achieve different hapten densities.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the conjugate by passing the solution through a desalting column equilibrated with PBS to remove unreacted hapten and byproducts.

Protocol 2: EDC-Mediated Haptenylation

Materials:

  • Peptide with a carboxyl or primary amine group

  • Carrier protein (e.g., BSA or KLH)

  • EDC

  • Conjugation Buffer: 0.1 M MES, pH 4.5-5.0

  • Desalting column

Procedure:

  • Dissolve 2 mg of carrier protein in 200 µL of Conjugation Buffer.

  • Dissolve 1-2 mg of peptide in 500 µL of Conjugation Buffer and add it to the carrier protein solution.

  • Immediately before use, dissolve 10 mg of EDC in 1 mL of ultrapure water.

  • Add 50-100 µL of the EDC solution to the carrier-peptide mixture.

  • React for 2 hours at room temperature.

  • Purify the conjugate using a desalting column.

Protocol 3: Maleimide-Mediated Haptenylation

Materials:

  • Cysteine-containing peptide

  • Maleimide-activated carrier protein (can be purchased or prepared by reacting the carrier with a bifunctional linker like SMCC)

  • Conjugation Buffer: PBS, pH 6.5-7.5

  • Desalting column

Procedure:

  • Dissolve the maleimide-activated carrier protein (e.g., 5 mg of maleimide-activated BSA) in 1 mL of Conjugation Buffer.

  • Dissolve 2-5 mg of the cysteine-containing peptide in 0.5 mL of Conjugation Buffer.

  • Immediately mix the peptide solution with the activated carrier protein solution.

  • React for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the conjugate using a desalting column.

Protocol 4: Glutaraldehyde-Mediated Haptenylation

Materials:

  • Peptide with a primary amine

  • Carrier protein (e.g., BSA)

  • Glutaraldehyde (25% stock solution)

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Desalting column

Procedure:

  • Dissolve 5 mg of carrier protein in 1.0 mL of Conjugation Buffer.[4]

  • Dissolve 2-3 mg of peptide in 0.4 mL of the same buffer.[4]

  • Combine the peptide and protein solutions.[4]

  • Immediately before use, prepare a diluted glutaraldehyde solution (e.g., 1:100 dilution of 25% stock in PBS).[4]

  • While gently stirring, add 100 µL of the diluted glutaraldehyde solution to the peptide/protein mixture.[4]

  • Let the reaction proceed for 1 hour at room temperature.[4]

  • Purify the conjugate using a desalting column.

Visualizing Workflows and Pathways

Experimental Workflow for Haptenylation

Haptenylation_Workflow cluster_hapten Hapten cluster_carrier Carrier cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_result Final Product Hapten Peptide Hapten Reaction Conjugation Reaction Hapten->Reaction Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Reaction Reagent Conjugation Reagent Reagent->Reaction Purify Purification (Desalting/Dialysis) Reaction->Purify Analyze Analysis (Hapten Density) Purify->Analyze Conjugate Hapten-Carrier Conjugate Analyze->Conjugate

Caption: General experimental workflow for peptide haptenylation.

T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate

B_Cell_Activation cluster_recognition Antigen Recognition cluster_processing Processing & Presentation cluster_activation T-Cell Help & B-Cell Activation cluster_response Antibody Production BCR B-Cell Receptor (BCR) binds Hapten Conjugate Hapten-Carrier Conjugate Internalization Internalization of Conjugate BCR->Internalization 1 Processing Carrier Protein Processing Internalization->Processing 2 Presentation Peptide Presentation on MHC-II Processing->Presentation 3 TCR T-Helper Cell (TCR Recognition) Presentation->TCR 4 CD40L CD40L-CD40 Interaction TCR->CD40L 5a Cytokines Cytokine Release (IL-4, IL-5) TCR->Cytokines 5b Activation B-Cell Activation, Proliferation & Differentiation CD40L->Activation Cytokines->Activation PlasmaCell Plasma Cell Activation->PlasmaCell Antibodies Anti-Hapten Antibodies PlasmaCell->Antibodies

Caption: T-cell dependent B-cell activation pathway.

Conclusion

While this compound provides a means to introduce a spacer arm during haptenylation, several effective alternatives are readily available.

  • EDC chemistry is a straightforward and versatile method, though it may lack specificity.

  • Maleimide chemistry offers high specificity for cysteine-containing peptides, but the stability of the resulting thioether bond should be a consideration for in vivo applications.

  • Glutaraldehyde is a simple but less controlled method that can lead to product heterogeneity.

The optimal choice of haptenylation strategy depends on the specific peptide, the intended application, and the desired immunological outcome. Careful consideration of hapten density, linker stability, and the potential immunogenicity of the linker itself is crucial for the successful generation of high-quality anti-peptide antibodies.

References

Performance of O-Phthalimide-C5-Acid Conjugates in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-Phthalimide-C5-acid conjugates and their alternatives in various immunoassay formats. The following sections detail the experimental data, protocols, and underlying principles to assist researchers in selecting the optimal reagents and methodologies for their specific applications.

Introduction to Hapten Immunoassays and the Role of Conjugates

Immunoassays for small molecules, or haptens, such as phthalimide (B116566) derivatives, rely on the principle of competition. Since haptens are too small to elicit an immune response on their own, they must be conjugated to a larger carrier molecule, typically a protein, to become immunogenic. The resulting hapten-carrier conjugate is then used to generate antibodies specific to the hapten.

In a typical competitive immunoassay, the sample containing the free hapten (the analyte) competes with a labeled hapten (the tracer) for a limited number of antibody binding sites. The amount of signal generated by the tracer is inversely proportional to the concentration of the analyte in the sample. The performance of such an assay is critically dependent on the design of the hapten-carrier conjugate used for immunization and the hapten-enzyme conjugate used as a tracer. The this compound structure provides a phthalimide recognition element and a five-carbon spacer arm (C5 acid) for covalent attachment to carrier proteins or enzymes.

Performance Comparison of Immunoassay Formats

The choice of immunoassay format can significantly impact sensitivity, specificity, and ease of use. Below is a comparison of common formats for the detection of small molecules like O-Phthalimide derivatives.

Immunoassay FormatPrincipleAdvantagesDisadvantagesTypical IC50 Range (ng/mL)
Direct Competitive ELISA Labeled primary antibody competes with sample analyte for binding to immobilized antigen.Fewer steps, faster.Labeling of primary antibody can be expensive and may affect antibody affinity.10 - 200
Indirect Competitive ELISA Sample analyte competes with immobilized antigen for binding to a primary antibody. A labeled secondary antibody is used for detection.High sensitivity due to signal amplification from secondary antibody.More incubation and wash steps.1 - 50
Chemiluminescent Immunoassay (CLIA) Uses a chemiluminescent substrate for detection, leading to higher sensitivity.Very high sensitivity, wide dynamic range.Requires a luminometer for detection.0.1 - 10
Lateral Flow Immunoassay (LFIA) Competitive binding on a nitrocellulose membrane, providing a qualitative or semi-quantitative result.Rapid (minutes), user-friendly, no specialized equipment needed.Lower sensitivity compared to ELISA or CLIA, generally not quantitative.25 - 500

Influence of Linker Chain Length on Immunoassay Performance

The length and chemical nature of the linker connecting the hapten to the carrier protein can significantly influence the performance of the resulting immunoassay. The C5 acid in the this compound conjugate represents a medium-length, flexible linker.

Linker TypeDescriptionImpact on Antibody AffinityImpact on Assay Sensitivity
Short Chain (C2-C4) Less flexible, holds the hapten closer to the carrier protein.May lead to steric hindrance, potentially generating antibodies with lower affinity for the free hapten.Can result in lower assay sensitivity.
Medium Chain (C5-C6) Provides a good balance of flexibility and exposure of the hapten.Often optimal for generating high-affinity antibodies that recognize the free hapten well.[1][2][3][4]Generally leads to good assay sensitivity.
Long Chain (>C6) More flexible, presents the hapten further from the carrier protein.Can sometimes lead to antibodies that recognize the linker as well as the hapten, potentially reducing specificity.May improve sensitivity in some cases by better presenting the hapten.[1][2][3][4]

Comparison of Homologous vs. Heterologous Immunoassays

The choice of hapten-conjugate for immunization (immunogen) and for the assay (tracer or coating antigen) can be either the same (homologous) or different (heterologous). Heterologous systems, where the linker or the hapten itself is slightly different between the immunogen and the assay conjugate, can often improve assay sensitivity.[5][6]

Assay TypeDescriptionAdvantagesDisadvantages
Homologous The same hapten-linker-carrier conjugate is used for both immunization and the assay.Simpler to develop.Can sometimes result in antibodies with high affinity for the entire conjugate, leading to lower sensitivity for the free hapten.
Heterologous The hapten, linker, or carrier protein differs between the immunogen and the assay conjugate.[5][6]Often leads to higher sensitivity by favoring the binding of antibodies to the free hapten over the assay conjugate.[7][8][9]Requires synthesis and optimization of multiple conjugates.

Experimental Protocols

Synthesis of this compound-BSA Conjugate (Immunogen)

This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) using the EDC/NHS chemistry.[10][11][12][13]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of DMF.

  • Add 15 mg of EDC and 9 mg of NHS to the solution.

  • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • In a separate tube, dissolve 20 mg of BSA in 5 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution to the BSA solution while gently stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

  • Determine the protein concentration and conjugation ratio using a suitable method (e.g., UV-Vis spectrophotometry).

  • Store the conjugate at -20°C.

Competitive Indirect ELISA Protocol

This protocol outlines a typical competitive indirect ELISA for the quantification of a phthalimide derivative.[14][15][16][17][18]

Materials:

  • This compound-OVA coating antigen (conjugate prepared similarly to the BSA conjugate but with Ovalbumin)

  • Anti-Phthalimide primary antibody (produced by immunizing an animal with the this compound-BSA conjugate)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Phthalimide standard solutions

  • Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (PBS with 1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well microtiter plate

Procedure:

  • Coating: Dilute the this compound-OVA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add 50 µL of phthalimide standard or sample and 50 µL of diluted primary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Visualizing the Workflow and Principles

Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten This compound Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation Carrier Carrier Protein (e.g., BSA) Conjugate Hapten-Carrier Conjugate (Immunogen) Carrier->Conjugate EDC_NHS EDC/NHS Activated_Hapten->Conjugate Coupling

Caption: Workflow for conjugating a hapten to a carrier protein.

Competitive Indirect ELISA Principle

Competitive_ELISA cluster_coating Coating cluster_competition Competition cluster_detection Detection Coated_Antigen Immobilized Hapten-Protein Conjugate Primary_Ab Primary Antibody Coated_Antigen->Primary_Ab Free_Hapten Free Hapten (Sample) Free_Hapten->Primary_Ab Secondary_Ab Enzyme-labeled Secondary Antibody Primary_Ab->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive indirect ELISA.

Alternative Tracers and Future Perspectives

While enzyme-conjugated haptens are widely used, several alternative tracers offer potential advantages.

  • Biotinylated Haptens: Used in conjunction with streptavidin-enzyme conjugates, this system can provide signal amplification.

  • Fluorescently Labeled Haptens: Enable the use of fluorescence-based detection methods, which can offer high sensitivity.

  • Nanoparticle-Based Tracers: Gold or quantum dot nanoparticle conjugates can provide enhanced signal and multiplexing capabilities.[19]

  • Phage-Displayed Peptides: These can be used as alternatives to antibody-enzyme conjugates in some non-competitive formats.[20]

The development of novel conjugation strategies and tracer technologies continues to advance the field of small-molecule immunoassays.[21][22][23] The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and optimize sensitive and specific immunoassays for this compound and other important small molecules.

References

stability comparison of amide vs. thioether linkages in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Amide and Thioether Linkage Stability in Bioconjugation

Introduction

In the field of bioconjugation, the choice of chemical linkage used to connect a biomolecule (like an antibody) to a payload (like a drug or a dye) is critical for the overall efficacy and safety of the resulting conjugate. The linker must be stable enough to remain intact while in circulation, ensuring the payload is delivered to the target site, yet it can also be designed to be cleaved under specific conditions. Among the most common covalent linkages are the amide bond and the thioether bond. This guide provides an objective, data-supported comparison of the stability of these two linkages to aid researchers in selecting the appropriate chemistry for their application.

Chemical Structures and Formation

Amide and thioether linkages are formed through different conjugation chemistries, resulting in distinct molecular structures.

G cluster_amide Amide Linkage Formation cluster_thioether Thioether Linkage Formation (via Maleimide) Amine R¹-NH₂ (Amine) CarboxylicAcid R²-COOH (Carboxylic Acid) Amine->CarboxylicAcid + Amide R¹-NH-CO-R² (Amide Bond) CarboxylicAcid->Amide Activation (e.g., EDC, NHS) Thiol R¹-SH (Thiol) Maleimide (B117702) R²-Maleimide Thiol->Maleimide + Thioether R¹-S-R² (Thioether Bond) Maleimide->Thioether Michael Addition

Comparative Stability Analysis

The stability of a linkage is not absolute and depends heavily on the chemical environment, including pH, temperature, and the presence of enzymes or other reactive molecules.

Chemical Stability (pH and Temperature)

Amide bonds are exceptionally stable. The uncatalyzed hydrolysis of a peptide (amide) bond at neutral pH has an estimated half-life of up to 1000 years under physiological conditions.[1] Studies have shown that amide linkages exhibit negligible hydrolysis over extended periods (e.g., 300 hours) across a range of pH values and temperatures.[2]

Thioether bonds formed via the common Michael addition reaction to a maleimide are generally stable but possess a key liability: they are susceptible to a retro-Michael reaction, particularly at physiological or higher pH. This can lead to deconjugation. The stability of the thioether-maleimide adduct can be influenced by the local chemical environment and the structure of the maleimide reagent used.[3] More advanced linkers, such as those using bromoacetamides to form thioether bonds, have been developed to offer enhanced plasma stability over their maleimide-based counterparts.[3]

Enzymatic and In Vivo Stability

In a biological context, stability in plasma is a critical parameter.

  • Amide Bonds : Amide bonds are the backbone of proteins and are generally very stable in plasma. While they can be cleaved by specific protease enzymes, they are resistant to simple hydrolysis.[1] This high stability makes them a preferred choice for applications requiring a long circulation half-life. Some advanced amide-based linkers for antibody-drug conjugates (ADCs) have demonstrated half-lives of approximately 7 days in circulation.[3]

  • Thioether Bonds : The primary instability of maleimide-derived thioether bonds in vivo is not enzymatic cleavage but rather thiol exchange with endogenous thiols, most notably albumin. This exchange can lead to premature release of the conjugated payload.[3] This liability has driven the development of alternative conjugation strategies to create more stable thioether linkages.

Quantitative Data Summary

Direct head-to-head quantitative comparisons under identical conditions are sparse in the literature. The following table summarizes the relative stability characteristics based on available data.

FeatureAmide LinkageThioether Linkage (Maleimide-based)
General Chemical Stability Extremely high; very resistant to hydrolysis.[1][2]Moderate; susceptible to retro-Michael reaction.[3]
Stability in Plasma Very high; generally stable against hydrolysis.[1][4]Moderate to low; susceptible to thiol exchange with albumin.[3]
Susceptibility to Cleavage Can be cleaved by specific proteases.Generally resistant to enzymatic cleavage.
Reported Half-Life Example ~7 days for specific ADC linkers in circulation.[3]Can be unstable, with breakdown observed in 1-2 days for earlier generation linkers.[3]
Primary Degradation Pathway Enzymatic cleavage (if a specific protease recognition site is present).Retro-Michael reaction; Thiol exchange in vivo.[3]

Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the stability of a bioconjugate is a routine part of its characterization. A common method is to incubate the conjugate in plasma and monitor its integrity over time using High-Performance Liquid Chromatography (HPLC).

G

Detailed Methodology

This protocol is a generalized procedure for evaluating bioconjugate stability.

  • Preparation :

    • Prepare a stock solution of the bioconjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Thaw human or animal plasma (citrate-treated) and centrifuge to remove any precipitates.

  • Incubation :

    • Add the bioconjugate stock solution to the plasma to achieve a final concentration (e.g., 50-100 µg/mL).

    • Incubate the mixture in a temperature-controlled environment, typically at 37°C.

    • At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-conjugate mixture.

  • Sample Processing :

    • To quench any enzymatic activity and precipitate plasma proteins, immediately mix the aliquot with 2-3 volumes of cold acetonitrile.[5]

    • Vortex the sample and incubate at -20°C for at least 30 minutes.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis :

    • System : A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector (set to an appropriate wavelength, e.g., 280 nm for proteins) or a mass spectrometer (MS) is used.[5][6]

    • Column : A C4, C8, or C18 column suitable for protein or large molecule separation.

    • Mobile Phase : A typical gradient elution using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).[6][7]

    • Analysis : Inject the processed supernatant. The intact bioconjugate will elute at a characteristic retention time. Degradation or deconjugation will result in the appearance of new peaks.

  • Data Interpretation :

    • Integrate the peak area corresponding to the intact bioconjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the T=0 time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate a half-life (t½).

Conclusion

Both amide and thioether linkages are foundational tools in bioconjugation, but they offer distinctly different stability profiles.

  • Amide linkages are characterized by their exceptional chemical and biological stability. They are the preferred choice when the primary goal is to create a robust, long-circulating bioconjugate where premature payload release is undesirable.

  • Thioether linkages , particularly those derived from maleimide chemistry, are less stable in vivo due to their susceptibility to thiol exchange. While this can be a liability, it has also been exploited for controlled-release applications. The development of next-generation thioether formation chemistries continues to improve their stability.

The selection between an amide and a thioether linker should be a deliberate decision based on the desired pharmacokinetic properties and the overall therapeutic or diagnostic strategy of the bioconjugate. For maximum stability, amide linkages are the superior choice; for applications where linker stability is less critical or where alternative chemistries are required, improved thioether linkages may be suitable.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of O-Phthalimide-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of O-Phthalimide-C5-acid (also known as 6-N-Phthalimidoylhexanoic acid, CAS No. 4443-26-9).

Immediate Safety and Hazard Information

This compound is classified with the following GHS hazard statements, indicating it should be handled with care:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are crucial for its safe handling and in determining the appropriate disposal route.

PropertyValue
CAS Number 4443-26-9[2]
Molecular Formula C₁₄H₁₅NO₄[3]
Molecular Weight 261.27 g/mol [3]
Physical Form Solid
Melting Point Not available
Boiling Point Not available

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through collection as hazardous chemical waste by a licensed EHS provider.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

  • Waste Classification: Treat this compound as a hazardous solid organic acid waste.[4] Its hexanoic acid component suggests it should be handled as a potentially corrosive and irritating substance.[4]

  • Waste Segregation and Collection:

    • Container: Place the waste this compound in a designated, compatible, and properly sealed hazardous waste container.[5] The original container of the chemical can often be used for disposal.[5]

    • Labeling: The waste container must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound" or "6-N-Phthalimidoylhexanoic acid"), the CAS number (4443-26-9), and the approximate quantity of the waste.

    • Incompatibility: Do not mix this waste with incompatible materials such as strong bases, strong oxidizing agents, or strong reducing agents.[4] Store containers of acids and bases separately.[4]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[4]

  • Spill Management:

    • Minor Spills: For small spills, carefully sweep up the solid material, trying to avoid generating dust. Place the collected material into a designated hazardous waste container. Clean the spill area with an appropriate solvent and then wash with soap and water.

    • Major Spills: In the event of a large spill, evacuate the immediate area and contact your institution's EHS department immediately.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Solid Organic Acid Waste ppe->classify segregate Segregate Waste classify->segregate container Place in a Labeled, Compatible Waste Container segregate->container incompatible Avoid Mixing with Incompatible Materials (Bases, Oxidizers, Reducers) segregate->incompatible store Store in Designated Satellite Accumulation Area container->store ehs_pickup Arrange for Pickup by EHS/Licensed Waste Disposal store->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Personal protective equipment for handling O-Phthalimide-C5-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling O-Phthalimide-C5-acid in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related compounds, including phthalic anhydride, phthalic acid, and phthalimide. It is imperative to handle this compound as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The required PPE is summarized in the table below.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use.[1] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors, dust, or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Hazard Identification and Precautionary Measures

Based on data from related compounds, this compound may pose the following hazards:

  • Skin Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage: May cause serious eye damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Allergic Reactions: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[2]

Precautionary Statements:

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Store in a well-ventilated place and keep the container tightly closed.[2]

Step-by-Step Handling and-Use Protocol

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Put on all required personal protective equipment as detailed in the table above.

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

  • Handling:

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[1]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Emergency Procedures

SituationFirst Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[4] If skin irritation or a rash occurs, get medical advice.
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a physician or poison center.[2][4]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with institutional and local regulations for chemical waste.

  • Disposal Route: Do not dispose of down the drain or in general waste.[4] Follow your institution's hazardous waste disposal procedures.

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don PPE: - Goggles/Face Shield - Gloves - Lab Coat prep_workspace Prepare Workspace: - Chemical Fume Hood - Clean & Uncluttered prep_safety_equip Verify Safety Equipment: - Eyewash Station - Safety Shower handle_transfer Transfer Compound Carefully (Avoid Dust/Aerosols) prep_safety_equip->handle_transfer handle_seal Keep Container Sealed handle_avoid_contact Avoid Skin/Eye Contact cleanup_decontaminate Decontaminate Work Surfaces handle_avoid_contact->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE cleanup_wash Wash Hands Thoroughly disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_follow Follow Institutional Hazardous Waste Procedures

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Phthalimide-C5-acid
Reactant of Route 2
Reactant of Route 2
O-Phthalimide-C5-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.